molecular formula C8H8F2O2 B1531951 4-Ethoxy-3,5-difluorophenol CAS No. 1017779-45-1

4-Ethoxy-3,5-difluorophenol

Cat. No.: B1531951
CAS No.: 1017779-45-1
M. Wt: 174.14 g/mol
InChI Key: MRARGBDWPXWTCL-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenol is a useful research compound. Its molecular formula is C8H8F2O2 and its molecular weight is 174.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRARGBDWPXWTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309924
Record name 4-Ethoxy-3,5-difluorophenol
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Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-45-1
Record name 4-Ethoxy-3,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorophenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Ethoxy-3,5-difluorophenol, a fluorinated organic intermediate of increasing importance in the fields of medicinal chemistry and materials science. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, properties, and handling, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous overview of this valuable compound.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is largely dictated by the interplay of its three key functional groups: the nucleophilic hydroxyl group, the sterically influential ethoxy group, and the electron-withdrawing fluorine atoms. The fluorine atoms, in particular, can significantly alter the compound's acidity (pKa), lipophilicity (logP), and metabolic stability, making it a desirable building block in drug design.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1017779-45-1 .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017779-45-1[2][3]
Molecular Formula C₈H₈F₂O₂[2]
Molecular Weight 174.14 g/mol [2]
Appearance White to off-white solid/powder (predicted)[4]
Purity Typically ≥97%[2]

Note: Experimental values for properties like melting and boiling points are not widely published and should be determined empirically.

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of substituted phenols often requires multi-step sequences. A logical and robust pathway to this compound proceeds from a readily available difluorinated starting material. The following protocol is a well-established route for analogous compounds, involving the formation of an organometallic intermediate followed by oxidation.[5][6][7]

The causality behind this multi-step approach is control. Direct electrophilic substitution on a phenol ring can be difficult to control and may lead to a mixture of isomers. By building the molecule through a directed borylation-oxidation sequence, we ensure high regioselectivity, which is critical for the synthesis of specific pharmaceutical intermediates.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Oxidation cluster_3 Step 4: Williamson Ether Synthesis A 4-Bromo-3,5-difluoroanisole C 3,5-Difluoro-4-methoxyphenylmagnesium bromide A->C Grignard Reaction (Inert Atmosphere) B Mg turnings, THF, I₂ (cat.) E Boronic Ester Intermediate C->E Nucleophilic Attack D Trimethyl borate D->E G 4-Methoxy-3,5-difluorophenol E->G Oxidative Workup F 1. H₃O⁺ 2. H₂O₂, NaOH I This compound G->I SN2 Reaction H Ethyl iodide, K₂CO₃

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative synthesis based on established chemical transformations for similar molecules and should be performed by qualified personnel in a controlled laboratory setting. All steps involving organometallics must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

Materials:

  • 4-Bromo-3,5-difluoroanisole (Starting Material)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Trimethyl borate

  • Hydrochloric acid (e.g., 2M)

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Ethyl iodide

  • Potassium carbonate

  • Anhydrous acetone or DMF

  • Standard glassware for inert atmosphere reactions

Step 1: Formation of the Grignard Reagent

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask under nitrogen flow until violet iodine vapors are observed. This step etches the magnesium surface, facilitating the reaction.

  • Reaction: Add anhydrous THF via syringe. In the dropping funnel, place a solution of 4-Bromo-3,5-difluoroanisole (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

  • Completion: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature until most of the magnesium has been consumed (approx. 1-2 hours).

Step 2: Borylation and Oxidative Workup

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add trimethyl borate (1.5 equivalents) dropwise, maintaining the low temperature. The exotherm must be controlled to prevent side reactions.

  • Hydrolysis: After stirring for 2-3 hours at low temperature, allow the mixture to warm to room temperature. Slowly quench the reaction by adding saturated aqueous ammonium chloride.

  • Oxidation: Transfer the mixture to a separate flask. Add an aqueous solution of sodium hydroxide (3 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (3 equivalents) while cooling in an ice bath. The reaction is exothermic and should be controlled carefully.

  • Isolation: After stirring for several hours, neutralize the reaction with hydrochloric acid. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-3,5-difluorophenol.

Step 3: Williamson Ether Synthesis

  • Setup: In a round-bottom flask, dissolve the crude 4-Methoxy-3,5-difluorophenol from the previous step in anhydrous acetone or DMF.

  • Reaction: Add potassium carbonate (2.0 equivalents) as a base, followed by ethyl iodide (1.5 equivalents). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture and filter off the solid potassium carbonate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a cornerstone of scientific integrity in drug discovery and development.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the phenolic hydroxyl proton.
¹³C NMR Signals for the ethoxy carbons and distinct aromatic carbons, with characteristic C-F couplings.
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms.
Mass Spec (MS) Molecular ion peak corresponding to the calculated exact mass (174.0492).
FT-IR Characteristic peaks for O-H (broad), C-O (ether and phenol), and C-F bonds.
HPLC A single major peak indicating high purity (e.g., >97%).

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the moiety into larger, more complex molecules.

Applications A This compound (Key Intermediate) B Active Pharmaceutical Ingredients (APIs) A->B Coupling Reactions (e.g., Etherification, Esterification) C Agrochemicals (Herbicides, Fungicides) A->C Structural Modification D Liquid Crystal Materials A->D Core Component Synthesis E Advanced Polymers A->E Monomer Preparation

Caption: Role of this compound as a versatile building block.

  • Pharmaceutical Development: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This compound can serve as a key fragment in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[4] The ethoxy group can also play a role in modulating solubility and cell permeability.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of herbicides and fungicides.[1][5]

  • Materials Science: Difluorinated phenols are used in the synthesis of high-performance polymers and liquid crystals for display technologies, where the fluorine atoms contribute to desired electronic and stability properties.[5]

Safety, Handling, and Storage

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and bases.

This guide provides a comprehensive technical framework for understanding and utilizing this compound. By appreciating the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this compound in their discovery and development programs.

References

  • CP Lab Safety. This compound, 97% Purity, C8H8F2O2, 1 gram.
  • Benchchem.
  • ChemicalBook. This compound | 1017779-45-1.
  • PubChem. 4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761.
  • Chem-Impex. 4-Cyano-3,5-difluorophenol.
  • PubChem. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027.
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Google Patents.
  • Patsnap. Preparation method of 3, 5-difluorophenol - Eureka.
  • Benchchem. Application of 2,4-Difluorophenol in Agrochemical Synthesis.

Sources

4-Ethoxy-3,5-difluorophenol physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3,5-difluorophenol

Introduction

This compound (CAS No. 1017779-45-1) is a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms meta to the hydroxyl group, combined with an ethoxy group in the para position, creates a unique electronic and steric profile. This substitution pattern is expected to significantly influence key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and metabolic stability, making it a valuable building block for novel molecular entities.

It is critical to distinguish this molecule from its more extensively documented isomer, 4-ethoxy-2,3-difluorophenol (CAS No. 126163-56-2).[3] While both are intermediates for applications ranging from liquid crystals to pharmaceuticals, their distinct substitution patterns lead to different properties.[3] This guide focuses exclusively on the 3,5-difluoro isomer, consolidating the available data and providing theoretical insights and standardized experimental protocols relevant to its characterization. Due to the limited publicly available experimental data for this specific isomer, this guide will also draw upon data from structurally related analogs to inform predictions and contextualize its expected behavior.

Core Physicochemical Properties

The defining characteristics of a molecule for drug development and material science applications are its fundamental physicochemical properties. These values dictate solubility, permeability, and interactions with biological systems or material matrices.

PropertyValueSource / Comment
IUPAC Name This compound-
CAS Number 1017779-45-1[1][2]
Molecular Formula C₈H₈F₂O₂[1]
Molecular Weight 174.14 g/mol [1]
Appearance White to off-white solid (Expected)Based on related compounds.
Melting Point Data not available-
Boiling Point Data not available-
pKa (Acidic) ~7.5 - 8.5 (Predicted)See discussion below.
LogP (o/w) ~2.3 - 2.8 (Predicted)See discussion below.
Solubility Sparingly soluble in water (Expected)Based on structure and analogs.
Causality Behind Key Properties:
  • Acidity (pKa): The pKa of the phenolic hydroxyl group is a critical determinant of the molecule's ionization state at a given pH. For the parent compound, 3,5-difluorophenol, the two electron-withdrawing fluorine atoms significantly increase acidity (lower pKa) compared to phenol (pKa ≈ 10). The addition of the 4-ethoxy group, an electron-donating group via resonance, will counteract this effect to some degree, raising the pKa relative to 3,5-difluorophenol. Therefore, the pKa is predicted to be lower than that of 4-ethoxyphenol (pKa ≈ 10.2) but higher than that of highly fluorinated phenols.[4]

  • Lipophilicity (LogP): The LogP (octanol-water partition coefficient) is a measure of a compound's hydrophobicity and is crucial for predicting membrane permeability and absorption.[5] The introduction of two fluorine atoms and an ethoxy group increases the lipophilicity compared to phenol (LogP ≈ 1.5). The predicted LogP suggests that this compound is moderately lipophilic, a property often sought in drug candidates to balance solubility and membrane transport.[6]

Spectroscopic Profile (Expected)

While specific spectra for this compound are not widely published, its structure allows for clear predictions of key signals for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • An aromatic signal for the two equivalent protons at the C2 and C6 positions, appearing as a triplet due to coupling with the two meta-fluorine atoms.

    • A quartet and a triplet in the aliphatic region, characteristic of the ethoxy group (-OCH₂CH₃).

    • A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will be characterized by C-F couplings. Key signals would include four distinct aromatic carbon signals, with those directly bonded to fluorine (C3 and C5) and their neighbors showing characteristic splitting. Two signals for the ethoxy group carbons would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretching band around 3200-3600 cm⁻¹. Strong C-O stretching bands for the ether and phenol functionalities would appear in the 1200-1300 cm⁻¹ region, and C-F stretching vibrations would be observed in the 1100-1350 cm⁻¹ range.

Plausible Synthetic Pathway

A viable synthetic route to this compound could start from commercially available 3,5-difluorophenol. A common strategy for introducing an alkoxy group para to a hydroxyl group involves a Dakin oxidation of a corresponding aldehyde.

G cluster_main A 3,5-Difluorophenol B Protection (e.g., MOM-Cl) A->B Step 1 C Protected Phenol B->C D Ortho-formylation (Duff or Reimer-Tiemann) C->D Step 2 E 4-Hydroxy-2,6-difluorobenzaldehyde D->E F Etherification (e.g., EtI, K₂CO₃) E->F Step 3 G 4-Ethoxy-2,6-difluorobenzaldehyde F->G H Baeyer-Villiger Oxidation (e.g., m-CPBA) G->H Step 4 I Formate Ester Intermediate H->I J Hydrolysis (e.g., NaOH, then H₃O⁺) I->J Step 5 K This compound J->K L Deprotection

Caption: Plausible multi-step synthesis of this compound.

This pathway involves protection of the acidic phenol, regioselective formylation, etherification of the newly introduced hydroxyl group, and a subsequent Baeyer-Villiger oxidation to install the final hydroxyl group, followed by hydrolysis. Careful selection of reagents is necessary to manage the activating and deactivating effects of the substituents. Potential impurities could include starting materials, regioisomers from the formylation step, or over-alkylated products.

Experimental Determination of Key Parameters

To ensure scientific integrity, predicted values must be confirmed experimentally. The following are self-validating, standard protocols for determining pKa and LogP.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.[7]

Causality: The phenolic proton's dissociation alters the electronic structure of the aromatic ring, leading to a pH-dependent shift in the wavelength of maximum absorbance (λ_max). By measuring absorbance across a range of pH values, the equilibrium between the protonated (HA) and deprotonated (A⁻) forms can be quantified.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from ~6.0 to 10.0 in 0.5 pH unit increments.[7]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[7]

  • Sample Preparation: In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed volume of the stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvatochromic effects. Prepare blanks containing only the buffer solutions.[7]

  • Spectral Scan: For each sample, record the full UV-Vis spectrum (e.g., 230-500 nm) to identify the λ_max for both the acidic (low pH) and basic (high pH) species.

  • Absorbance Measurement: Measure the absorbance of all samples at the λ_max of the deprotonated (basic) form.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[8] Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Protocol 2: Determination of LogP by the Shake-Flask Method

This is the "gold standard" method for LogP determination as recommended by the OECD.[9]

Causality: This method directly measures the partitioning of a solute between two immiscible liquid phases, n-octanol and water, at equilibrium. The ratio of the compound's concentration in each phase provides a direct measure of its lipophilicity.[9]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding saturated phases for the experiment.

  • Standard Solutions: Prepare a stock solution of the compound in the phase in which it is more soluble. Create a series of calibration standards from this stock and generate a calibration curve using a suitable analytical method (e.g., HPLC-UV).

  • Partitioning: In a glass vessel with a tight-fitting stopper, combine a known volume of the n-octanol and aqueous phases (e.g., 10 mL of each). Add a known amount of the compound, ensuring the concentration does not exceed the solubility limit in either phase.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. The time required can range from 1 to 24 hours and should be determined empirically.[9]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using the previously established analytical method and calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log([Concentration]_octanol / [Concentration]_water)

Relationship Between Ionization and Lipophilicity

For an ionizable compound like a phenol, the apparent lipophilicity (LogD) is dependent on pH. The phenolate anion formed at pH > pKa is significantly more water-soluble than the neutral phenol. This relationship is critical for predicting drug absorption in different parts of the gastrointestinal tract.[6]

G cluster_pH pH Scale cluster_species Dominant Molecular Species pKa_node pKa high_pH high_pH Neutral Neutral Form (ArOH) Lipophilic LogP Dominates pKa_node->Neutral:f0 50% Ionized Ionized Form (ArO⁻) Hydrophilic Low LogD pKa_node->Ionized:f0 50% low_pH low_pH low_pH->Neutral:f0 Favors high_pH->Ionized:f0 Favors

Caption: pH-dependent equilibrium of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, data for the structurally similar compound 3,5-difluorophenol (CAS 2713-34-0) can be used as a proxy for hazard assessment.[10][11]

  • Hazards: Expected to be harmful if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[10] May also cause respiratory irritation.[10]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust and wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable research chemical whose physicochemical properties are dictated by the interplay of its fluoro, hydroxyl, and ethoxy substituents. While comprehensive experimental data is limited, predictions based on its structure and related analogs suggest it is a moderately lipophilic weak acid. The standardized protocols provided herein offer a robust framework for its empirical characterization, which is essential for its successful application in drug discovery and materials science.

References

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C8H8F2O2, 1 gram. Retrieved February 7, 2026, from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-(Aminomethyl)-3,5-difluorophenol. U.S. Environmental Protection Agency. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Difluorophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Truman State University Department of Chemistry. (2004). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved February 7, 2026, from [Link]

  • Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved February 7, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved February 7, 2026, from [Link]

  • Ruiz-Olalla, L., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved February 7, 2026, from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 7, 2026, from [Link]

  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved February 7, 2026, from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved February 7, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved February 7, 2026, from [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 7, 2026, from [Link]

  • Patsnap. (2021). Preparation method of 3, 5-difluorophenol. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profile of 4-Ethoxy-3,5-difluorophenol (CAS: 1017779-45-1). It is designed for researchers utilizing this compound as a building block in pharmaceutical synthesis (e.g., histone demethylase inhibitors) or advanced materials (liquid crystals).

Executive Summary & Compound Identity

This compound is a polysubstituted aromatic building block characterized by a unique balance of lipophilicity and acidity. The presence of two fluorine atoms at the 3,5-positions exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs. Simultaneously, the 4-ethoxy group provides steric bulk and lipophilic character.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1017779-45-1[3][4][5][6][7][8]

  • Molecular Formula: C₈H₈F₂O₂[6][9]

  • Molecular Weight: 174.14 g/mol [9]

  • Key Application: Intermediate for API synthesis (oncology/epigenetics) and negative dielectric anisotropy liquid crystals.

Solubility Landscape: Solvent Compatibility Matrix

The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the specific electronic effects of the fluorine substituents.

Primary Solubility Classes
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) The highly polarized S=O or C=O bonds in these solvents act as strong H-bond acceptors for the acidic phenolic proton. Preferred for NMR and stock solutions.
Polar Protic Methanol, Ethanol, Isopropanol High The compound forms strong hydrogen bond networks. The ethoxy tail ensures good compatibility with the alkyl chains of alcohols.
Ethers & Esters THF, Ethyl Acetate, 1,4-Dioxane Good to Moderate Excellent for synthetic reactions. The oxygen atoms in these solvents accept H-bonds from the phenol.
Chlorinated Dichloromethane (DCM), Chloroform Moderate Useful for extraction workups. Solubility is driven by dipole-dipole interactions.
Hydrocarbons Hexane, Heptane, Toluene Low to Moderate Toluene allows moderate solubility due to

stacking. Aliphatic hydrocarbons (Hexane) are poor solvents and are often used as anti-solvents for crystallization.
Aqueous Water (Neutral pH) Insoluble / Sparingly Soluble The hydrophobic ethoxy group and aromatic ring dominate.
Aqueous (Alkaline) NaOH (aq), KOH (aq) Soluble Deprotonation forms the phenolate salt, which is highly water-soluble.
Mechanistic Insight: The Fluorine Effect

The 3,5-difluoro substitution pattern is critical. Fluorine is highly electronegative, pulling electron density away from the aromatic ring.

  • Increased Acidity (pKa Lowering): The phenol proton is more acidic than in 4-ethoxyphenol. This makes the compound highly soluble in basic media (even mild bases like carbonates in some conditions) but also prone to forming strong H-bonds with acceptor solvents (DMSO).

  • Lipophilicity (LogP): While the OH group is polar, the C-F bonds and the ethoxy group increase the octanol-water partition coefficient (LogP ~2.1 - 2.5 estimated). This necessitates the use of organic solvents for initial dissolution.[10]

Experimental Protocol: Gravimetric Solubility Screening

Do not rely on literature values alone. Batch-to-batch variations in crystal habit can affect dissolution rates. Use this Self-Validating Protocol (SVP) for precise determination.

Workflow: Saturation Shake-Flask Method

Reagents:

  • This compound (Test Compound)[1][2][3][7]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial (mass

    
    ).
    
  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Stop. Calculate approximate solubility.

    • Undissolved Solid: Continue adding solvent until 1 mL is reached.

  • Saturation Phase (If solid remains at 1 mL):

    • Add excess solid to ensure a saturated suspension.

    • Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.

  • Quantification:

    • Transfer a precise volume (

      
      ) of filtrate to a pre-weighed vessel.
      
    • Evaporate solvent under nitrogen flow or vacuum.

    • Weigh the residue (

      
      ).
      
  • Calculation:

    
    
    

Logical Workflow: Solvent Selection for Applications

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended experimental outcome (Synthesis, Purification, or Analysis).

SolventSelection Start Start: this compound Intent Define Application Intent Start->Intent Synthesis Chemical Synthesis (Reaction Medium) Intent->Synthesis Analysis Analytical Chemistry (HPLC/NMR) Intent->Analysis Purification Purification (Crystallization) Intent->Purification Nucleophilic Nucleophilic Substitution? Synthesis->Nucleophilic Grignard Grignard/Lithiation? Synthesis->Grignard NMR Proton NMR Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Recryst Recrystallization Purification->Recryst PolarAprotic Use DMF or DMSO (Enhances nucleophilicity) Nucleophilic->PolarAprotic Yes Ethers Use Anhydrous THF (Stabilizes cation) Grignard->Ethers Yes DMSOd6 Use DMSO-d6 (Prevents OH exchange) NMR->DMSOd6 ACN Use Acetonitrile/Water (Avoid MeOH if esterification risk) HPLC->ACN BinarySystem Binary Solvent System: Dissolve in EtOH -> Add Hexane Recryst->BinarySystem

Caption: Decision tree for solvent selection based on the physicochemical interaction requirements of specific experimental workflows.

Critical Handling & Storage Notes

  • Hygroscopicity: The presence of the phenolic -OH and ether oxygen can attract atmospheric moisture. Store in a desiccator.

  • Oxidation: Phenols are susceptible to oxidation to quinones. While the fluorine atoms provide some metabolic and oxidative stability, prolonged exposure to air in solution (especially in basic conditions) can lead to darkening (pink/brown discoloration).

    • Recommendation: Degas solvents (sparge with Nitrogen/Argon) before preparing stock solutions for long-term storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7172027 (Isomer Analog Reference). Retrieved from [Link](Used for comparative physicochemical property prediction).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Cheminformatic Profiling and Translational Potential of 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3,5-difluorophenol represents a specialized chemical scaffold situated at the intersection of liquid crystal materials science and medicinal chemistry. While historically utilized as a mesogenic intermediate, its structural motif—a phenol core flanked by electron-withdrawing fluorine atoms and capped with a lipophilic ethoxy tail—offers unique pharmacophoric properties for drug discovery.[1]

This guide provides a predictive biological profile of the molecule, analyzing its electronic landscape, metabolic stability, and potential toxicity.[1] By synthesizing fragment-based drug design (FBDD) principles with established metabolic pathways of fluorinated aromatics, we define its utility as a bioisostere and a metabolic probe.[1]

Structural Activity Relationship (SAR) Analysis

To understand the biological behavior of this compound, we must deconstruct its electronic and steric environment.[1] The molecule is characterized by a


 symmetry (assuming free rotation of the ethoxy group), which significantly simplifies its NMR profile but complicates its binding kinetics due to high lattice energy.[1]
The Fluorine Effect (Electronic Modulation)

The substitution of hydrogen with fluorine at the 3 and 5 positions creates a profound electronic shift compared to the non-fluorinated analog (4-ethoxyphenol).[1]

  • Acidity (pKa Shift): The inductive effect (

    
    ) of the two fluorine atoms pulls electron density from the aromatic ring, stabilizing the phenolate anion.[1]
    
    • Phenol pKa: ~10.0

    • 3,5-Difluorophenol pKa: ~7.97[2][3]

    • Predicted pKa of Target:~8.1 - 8.3 (The ethoxy group at para is electron-donating by resonance (

      
      ), slightly counteracting the fluorines).[1]
      
    • Biological Implication: At physiological pH (7.4), a significant fraction (~10-15%) of the molecule will exist as the phenolate anion.[1] This increases water solubility but may decrease passive membrane permeability compared to the neutral form.[1]

Lipophilicity and Permeability
  • LogP Prediction:

    • The ethoxy group adds lipophilicity (+0.5 to +0.8 LogP).[1]

    • Fluorination typically increases lipophilicity (C-F is more hydrophobic than C-H) while simultaneously increasing polarity due to the C-F dipole.[1]

    • Net Result: Predicted LogP

      
       2.6 – 2.[1]9. This falls within the optimal "Rule of 5" space for oral bioavailability.[1]
      
Table 1: Comparative Physicochemical Profile[1]
Property4-Ethoxyphenol (Parent)3,5-Difluorophenol (Core)This compound (Target)
Molecular Weight 138.16130.09174.14
Predicted pKa ~10.27.97~8.2
Predicted LogP 1.811.82.7
H-Bond Donors 111
Metabolic Liability High (Ring oxidation)Moderate (Glucuronidation)Low (Ring blocked)

Predicted Biological Activity & Metabolism[4]

Metabolic Stability: The "Fortress" Concept

The strategic placement of fluorine atoms blocks the primary sites of metabolic attack.

  • Ortho-Blockade: In standard phenols, CYP450 enzymes typically hydroxylate the positions ortho to the hydroxyl group (positions 2 and 6) or the alkoxy group (positions 3 and 5).[1]

  • The 3,5-Difluoro Shield: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and is resistant to oxidative cleavage by CYP450 high-valent iron-oxo species.[1]

  • The "Soft Spot": The primary metabolic vulnerability is the ethoxy group .[1] CYP enzymes (likely CYP2D6 or CYP2C19) will target the

    
    -carbon of the ethoxy chain, leading to O-dealkylation.[1]
    
Predicted Toxicity (Uncoupling)

Halogenated phenols are known uncouplers of oxidative phosphorylation.[1] They can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and reducing ATP production.[1]

  • Risk Assessment: The lowered pKa (~8.[1]2) enhances this risk, as the molecule can cycle between neutral (protonated) and anionic (deprotonated) forms across the membrane.[1]

  • Mitigation: The ethoxy group adds bulk, potentially reducing the rate of transmembrane shuttling compared to the smaller 3,5-difluorophenol.[1]

Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic fate, highlighting the stability of the aromatic core versus the lability of the ethoxy tail.

MetabolicPathways cluster_0 Liver Microsome Environment Parent This compound (Parent Drug) Metabolite1 3,5-Difluorohydroquinone (Active Metabolite) Parent->Metabolite1 CYP450 (O-Dealkylation) Major Pathway Metabolite2 Glucuronide Conjugate (Excretion Product) Parent->Metabolite2 UGT (Phase II) Direct Conjugation Metabolite3 Quinone Imine (Toxic Intermediate) Metabolite1->Metabolite3 Oxidation (Low Probability due to F)

Figure 1: Predicted metabolic fate.[1] The 3,5-difluoro substitution blocks ring hydroxylation, forcing metabolism through O-dealkylation or direct Phase II conjugation.[1]

Experimental Protocols for Validation

To validate these predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive controls.[1]

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify the O-dealkylation metabolite.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound: this compound (10 mM DMSO stock).[1]

  • Control: Propofol (High clearance), Warfarin (Low clearance).[1]

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution.[1] Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent mass (174 Da) and appearance of dealkylated product (146 Da - loss of ethyl + H).[1]

Protocol B: Uncoupling Assay (Mitochondrial Toxicity)

Objective: Assess if the fluorinated phenol disrupts the proton gradient.[1]

Methodology:

  • Use isolated rat liver mitochondria or permeabilized HepG2 cells.[1]

  • Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[1]

  • Key Indicator: An increase in State 4 respiration (basal respiration independent of ATP production) indicates uncoupling.[1]

  • Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control uncoupler.[1]

Translational Applications

Bioisosteric Replacement

This scaffold is an ideal bioisostere for 4-methoxyphenol or 4-ethoxyphenol moieties in existing drug candidates.[1]

  • Advantage: The fluorine atoms prevent "metabolic switching" where the ring is oxidized.[1]

  • Application: In kinase inhibitors (e.g., MAPK pathway), replacing a standard phenol with this fluorinated scaffold can increase half-life (

    
    ) without significantly altering steric binding, as the Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å).[1]
    
Liquid Crystal (LC) to Pharma Pivot

While primarily an LC intermediate, the rigid rod-like structure (due to the ethoxy tail and planar ring) suggests potential amyloid-binding properties.[1]

  • Hypothesis: Planar, lipophilic molecules often bind to

    
    -amyloid plaques.[1] This scaffold could serve as a PET tracer precursor if radiolabeled (
    
    
    
    ).[1]

Workflow Visualization

The following diagram outlines the decision tree for evaluating this compound in a drug discovery campaign.

Workflow Start Compound Selection: This compound InSilico In Silico Profiling (pKa, LogP, Docking) Start->InSilico Synthesis Synthesis/Procurement (Purity >98%) InSilico->Synthesis ADME In Vitro ADME (Microsomal Stability) Synthesis->ADME Tox Mitochondrial Tox (Seahorse Assay) ADME->Tox Decision Go / No-Go Decision Tox->Decision Decision->Synthesis Optimize Substituents

Figure 2: Evaluation workflow. Critical path from selection to safety assessment.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • Hansch, C., et al. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213-218.[1] Link

  • PubChem Compound Summary. (2025). 3,5-Difluorophenol.[1][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1] Link[1]

  • BenchChem. (2025).[1][10] 4-Ethoxy-2,3-difluorophenol (Isomer Comparison). Link[1]

Sources

Introduction: Understanding the Profile of a Novel Fluorinated Phenolic Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorophenol

This compound is a fluorinated aromatic compound with potential applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms and an ethoxy group to the phenol ring significantly alters its physicochemical properties compared to the parent phenol molecule, influencing its reactivity, bioavailability, and toxicological profile. This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, synthesized from available data on structurally similar compounds and established principles for managing fluorinated phenols. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this publication, this document serves as a proactive safety resource for researchers, scientists, and drug development professionals. The guidance herein is derived from an analysis of related difluorophenols and ethoxyphenols to extrapolate potential hazards and necessary precautions.

Physicochemical and Hazardous Profile

While specific experimental data for this compound is limited, we can infer its properties from related structures such as 3,5-Difluorophenol and 4-Ethoxyphenol.

PropertyInferred Value/InformationSource Analogue
Molecular Formula C₈H₈F₂O₂-
Molecular Weight 174.15 g/mol -
Appearance Likely a solid at room temperature3,5-Difluorophenol, 4-Ethoxyphenol[1]
Melting Point Estimated to be in the range of 50-70 °C3,5-Difluorophenol: 54-57 °C, 4-Ethoxyphenol: 66-67 °C[1]
Solubility Likely soluble in ethanol and other organic solvents; sparingly soluble in water.3,5-Difluorophenol is soluble in ethanol. 4-Ethoxyphenol is slightly soluble in water.[1]
Anticipated GHS Hazard Classification

Based on the known hazards of analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. This is an extrapolated classification and should be treated with appropriate caution pending the availability of a specific SDS.

Hazard ClassHazard CategoryGHS Hazard Statement (H-code)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is a projection based on the hazard profiles of 3,5-Difluorophenol and other fluorinated phenols.[2][3]

Core Safety Principles and Risk Mitigation Workflow

The primary directive when handling any novel or poorly characterized chemical is the principle of "as low as reasonably practicable" (ALARP) exposure. All handling procedures should be designed to minimize the risk of inhalation, dermal contact, and ingestion.

A systematic risk assessment should precede any experimental work. The following workflow provides a structured approach to identifying and mitigating risks associated with this compound.

RiskAssessmentWorkflow start Start: New Experiment with this compound hazard_id Hazard Identification (Review this guide, analogous SDS) start->hazard_id exposure_assess Exposure Assessment (Quantity, duration, frequency) hazard_id->exposure_assess risk_char Risk Characterization (Low, Medium, High) exposure_assess->risk_char control_measures Implement Control Measures risk_char->control_measures ppe Personal Protective Equipment (PPE) (Gloves, eyewear, lab coat) control_measures->ppe eng_controls Engineering Controls (Fume hood, ventilation) control_measures->eng_controls admin_controls Administrative Controls (SOPs, training) control_measures->admin_controls review_procedure Review and Refine Procedure ppe->review_procedure eng_controls->review_procedure admin_controls->review_procedure proceed Proceed with Experiment review_procedure->proceed Risk Acceptable stop STOP Re-evaluate controls review_procedure->stop Risk Unacceptable stop->control_measures

Caption: Risk Assessment Workflow for Handling this compound.

Experimental Protocols: Safe Handling and Use

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][5]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended for any direct handling. Gloves should be inspected before use and changed immediately if contamination is suspected.[5]

  • Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[4][5]

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron is also recommended.

Storage and Waste Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed.

  • Waste Disposal: All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated labware and PPE should be collected in a designated, sealed hazardous waste container.

WasteDisposalDecisionTree start Waste Generated (Solid, Liquid, PPE) is_contaminated Contaminated with This compound? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Solid Waste Container (Labeled) hazardous_waste->solid_waste Solid/PPE liquid_waste Liquid Waste Container (Labeled, Halogenated) hazardous_waste->liquid_waste Liquid ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Decision Tree for Waste Disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Skin Contact
  • Immediate Action: Move to the nearest safety shower or sink.

  • Decontamination: Flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4]

  • Medical Attention: Seek immediate medical attention. Inform medical personnel of the nature of the chemical exposure.

SkinExposureResponse exposure Skin Exposure Occurs remove_clothing Remove Contaminated Clothing (Under running water) exposure->remove_clothing flush_water Flush with Copious Water (Minimum 15 minutes) remove_clothing->flush_water seek_medical Seek Immediate Medical Attention flush_water->seek_medical notify_supervisor Notify Supervisor/EHS seek_medical->notify_supervisor

Sources

An In-depth Technical Guide to the Sourcing and Application of 4-Ethoxy-Difluorophenol Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise molecular architecture of a chemical building block is paramount. This guide addresses the commercial availability and technical considerations surrounding ethoxy-difluorophenol scaffolds, with a specific focus on clarifying the landscape for potential isomers. While the initial query for "4-Ethoxy-3,5-difluorophenol" did not yield direct commercial suppliers, a closely related and readily available isomer, 4-Ethoxy-2,3-difluorophenol , presents a viable alternative for many research applications. This document will provide a comprehensive overview of this commercial isomer, discuss the synthetic feasibility of the 3,5-difluoro variant, and explore the broader implications of these structures in medicinal chemistry.

The Commercially Available Isomer: 4-Ethoxy-2,3-difluorophenol

4-Ethoxy-2,3-difluorophenol (CAS No. 126163-56-2) is a fluorinated aromatic organic compound that is instrumental as an intermediate in the synthesis of advanced materials and has potential applications in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms on the phenyl ring, in conjunction with the ethoxy and hydroxyl functional groups, confers unique physicochemical properties that render it a valuable asset in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key properties of 4-Ethoxy-2,3-difluorophenol is presented in the table below.

PropertyValue
CAS Number 126163-56-2[2]
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
Appearance White to off-white solid[2]
Melting Point 73-80 °C[2][3]
Boiling Point 235 °C[2]
Purity Typically >98%[3]
Commercial Suppliers

A number of chemical suppliers offer 4-Ethoxy-2,3-difluorophenol in research and bulk quantities. The following table provides a comparative overview of some of the key suppliers.

SupplierProduct NumberPurityAvailable Quantities
TCI Chemical E1193>98.0% (GC)1g, 5g[2]
Sigma-Aldrich (Ambeed) AMBH2D6FF27298%Inquire
Matrix Scientific 117282Not Specified5g[2]
Apollo Scientific PC303083Not Specified1g[2]
AK Scientific 5054AANot Specified5g[2]
BenchChem B141254Not SpecifiedInquire[1]

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Established Applications

4-Ethoxy-2,3-difluorophenol is a versatile building block with documented utility in several high-technology sectors:

  • Liquid Crystal Materials: A primary application of this compound is in the synthesis of liquid crystal materials utilized in advanced display technologies.[1] Its specific molecular geometry and polarity contribute to the desirable properties of liquid crystal displays (LCDs).[1]

  • Pharmaceutical and Agrochemical Research: The fluorinated ethoxy-phenol motif is a valuable pharmacophore. This compound serves as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of fluorine can enhance metabolic stability and bioavailability.[4]

The Target Molecule: this compound

A thorough search of commercial chemical supplier databases did not identify any listings for this compound. However, for research purposes requiring this specific isomer, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, beginning with the commercially available 3,5-difluorophenol.

  • Preparation of 3,5-Difluorophenol (if not purchased): Although 3,5-difluorophenol is commercially available from suppliers like Sigma-Aldrich, several synthesis methods are reported in the literature. One common approach involves the diazotization of 3,5-difluoroaniline followed by hydrolysis. Another patented method describes the synthesis from 3,5-difluorobromobenzene via a boronic acid intermediate.[5] A further method involves a one-pot reaction of 2,4,6-trifluorobenzoic acid in the presence of an alkali.[6]

  • Williamson Ether Synthesis: The hydroxyl group of 3,5-difluorophenol can be alkylated to form the desired ethoxy ether via the Williamson ether synthesis.[7] This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide, ethyl bromide) in an SN2 reaction.[8][9]

The proposed synthetic workflow is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of 3,5-Difluorophenol cluster_1 Step 2: Williamson Ether Synthesis 3_5_difluorobromobenzene 3,5-Difluorobromobenzene boronic_acid 3,5-Difluorophenylboronic Acid 3_5_difluorobromobenzene->boronic_acid 1. n-BuLi 2. B(OMe)₃ 3_5_difluorophenol 3,5-Difluorophenol boronic_acid->3_5_difluorophenol Oxidation (e.g., H₂O₂) phenoxide 3,5-Difluorophenoxide 3_5_difluorophenol->phenoxide Base (e.g., NaH, K₂CO₃) target_molecule This compound phenoxide->target_molecule Ethyl Halide (e.g., EtI, EtBr) G Sample Sample of Ethoxy-Difluorophenol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS, LC-MS) Sample->MS Molecular Weight Confirmation HPLC HPLC Analysis Sample->HPLC Purity Assessment FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification CoA Certificate of Analysis NMR->CoA MS->CoA HPLC->CoA FTIR->CoA G cluster_properties Impact on Pharmacological Properties Molecule Ethoxy-Difluorophenol Scaffold Difluoro Difluoro Substituents Molecule->Difluoro Ethoxy Ethoxy Group Molecule->Ethoxy Phenol Phenolic Hydroxyl Molecule->Phenol Stability Increased Metabolic Stability Difluoro->Stability Binding Enhanced Target Binding Difluoro->Binding Permeability Modulated Lipophilicity and Permeability Ethoxy->Permeability Phenol->Binding Solubility Hydrogen Bonding Potential Phenol->Solubility

Sources

An In-depth Technical Guide to the Potential Metabolic Pathways of 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential metabolic pathways of 4-Ethoxy-3,5-difluorophenol. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with contemporary analytical strategies to offer a predictive and investigative framework. The guide is structured to provide not just a theoretical overview but also actionable experimental protocols for researchers in drug development and xenobiotic metabolism. We will delve into the probable Phase I and Phase II metabolic transformations, the enzymatic systems likely involved, and the methodologies to elucidate these pathways definitively.

Introduction: The Metabolic Fate of Fluorinated Phenolic Compounds

This compound is a molecule of interest due to its structural motifs: a phenolic hydroxyl group, an ethoxy ether linkage, and aromatic fluorine substituents. Each of these features influences its physicochemical properties and, consequently, its metabolic fate. The introduction of fluorine atoms into pharmaceutical candidates is a common strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2][3] However, understanding the metabolic liabilities that remain is crucial for preclinical development. This guide will focus on the two primary phases of drug metabolism: Phase I functionalization reactions and Phase II conjugation reactions.

Predicted Phase I Metabolic Pathways: Functionalization Reactions

Phase I metabolism typically involves the introduction or unmasking of a functional group, preparing the molecule for Phase II conjugation and subsequent excretion. For this compound, the primary routes of Phase I metabolism are predicted to be O-dealkylation and aromatic hydroxylation, both primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6][7]

O-Dealkylation: Cleavage of the Ethoxy Group

The O-dealkylation of alkoxy aromatic compounds is a well-established metabolic pathway catalyzed by CYP enzymes.[8][9][10] This reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously cleaves.[8][9]

  • Predicted Metabolites: 3,5-difluorocatechol and acetaldehyde.

  • Causality of Experimental Choice: Investigating O-dealkylation is paramount as it can significantly alter the biological activity and clearance of the parent compound. The resulting catechol metabolite may have its own pharmacological or toxicological profile.

Aromatic Hydroxylation: Addition of a Hydroxyl Group

Direct hydroxylation of the aromatic ring is another key metabolic pathway catalyzed by CYP enzymes.[1][2] The position of hydroxylation is directed by the existing substituents. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the hydroxyl and ethoxy groups will influence the regioselectivity of this reaction.

  • Predicted Metabolites: Hydroxylated derivatives of this compound.

  • Causality of Experimental Choice: Aromatic hydroxylation can lead to the formation of reactive metabolites and is a critical pathway to assess for potential toxicity. Identifying the specific isomers formed is crucial for a complete metabolic profile.

Diagram: Predicted Phase I Metabolic Pathways of this compound

Phase_I_Metabolism cluster_start Parent Compound cluster_pathways Phase I Pathways cluster_metabolites Primary Metabolites This compound This compound O_dealkylation O-Dealkylation (CYP450) This compound->O_dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) This compound->Aromatic_Hydroxylation Metabolite1 3,5-Difluorocatechol + Acetaldehyde O_dealkylation->Metabolite1 Metabolite2 Hydroxylated Derivatives Aromatic_Hydroxylation->Metabolite2

Caption: Predicted Phase I metabolic pathways of this compound.

Predicted Phase II Metabolic Pathways: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. The phenolic hydroxyl group of this compound and its potential catechol metabolite are prime sites for conjugation.

Glucuronidation

Glucuronidation is a major Phase II reaction for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12][13][14][15] This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group.

  • Predicted Metabolites: 4-Ethoxy-3,5-difluorophenyl glucuronide and 3,5-difluorocatechol glucuronides.

  • Causality of Experimental Choice: Glucuronidation is often the rate-limiting step in the clearance of phenolic drugs. Assessing the extent of glucuronidation is essential for predicting the drug's half-life and potential for drug-drug interactions.

Sulfation

Sulfation, the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is another important conjugation pathway for phenols, mediated by sulfotransferases (SULTs).[16][17][18][19][20]

  • Predicted Metabolites: 4-Ethoxy-3,5-difluorophenyl sulfate and 3,5-difluorocatechol sulfates.

  • Causality of Experimental Choice: Sulfation can compete with glucuronidation, and the balance between these pathways can vary between species and individuals. Understanding the contribution of sulfation is crucial for a comprehensive metabolic picture.

Diagram: Predicted Phase II Metabolic Pathways

Phase_II_Metabolism cluster_substrates Substrates for Conjugation cluster_pathways Phase II Pathways cluster_conjugates Conjugated Metabolites Parent This compound Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Metabolite1 3,5-Difluorocatechol Metabolite1->Glucuronidation Metabolite1->Sulfation Glucuronide_Parent Parent-Glucuronide Glucuronidation->Glucuronide_Parent Glucuronide_Metabolite Metabolite-Glucuronide(s) Glucuronidation->Glucuronide_Metabolite Sulfate_Parent Parent-Sulfate Sulfation->Sulfate_Parent Sulfate_Metabolite Metabolite-Sulfate(s) Sulfation->Sulfate_Metabolite

Caption: Predicted Phase II metabolic pathways for this compound.

Experimental Protocols for Metabolic Pathway Elucidation

To experimentally validate these predicted pathways, a tiered in vitro approach is recommended, starting with subcellular fractions and progressing to cellular systems.

In Vitro Incubation with Human Liver Microsomes (HLM)

HLMs are a rich source of CYP and UGT enzymes and are the gold standard for initial metabolic stability and metabolite identification studies.[11][21][22]

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer (pH 7.4), MgCl₂, and pooled HLM.

  • Pre-warm: Incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (typically 1-10 µM final concentration) and the appropriate cofactor:

    • For Phase I: NADPH (final concentration 1 mM).

    • For Phase II (Glucuronidation): UDPGA (final concentration 2 mM) and alamethicin (to permeabilize the microsomal membrane).

  • Incubate: Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge to precipitate proteins. Collect the supernatant for analysis.

  • Control Incubations:

    • No cofactor: To assess non-enzymatic degradation.

    • No HLM: To assess substrate stability in the incubation buffer.

    • Heat-inactivated HLM: To confirm enzymatic activity.

In Vitro Incubation with Human Hepatocytes

Hepatocytes provide a more complete metabolic picture as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters.[9]

Protocol:

  • Plate Hepatocytes: Seed cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Dose with Compound: Replace the medium with fresh medium containing this compound (typically 1-10 µM).

  • Time Course Sampling: Collect aliquots of the medium and/or cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Precipitate proteins with ice-cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

  • Control Incubations:

    • Vehicle control (no compound).

    • Incubations with known positive control substrates for metabolism.

Recombinant Enzyme Phenotyping

To identify the specific CYP and UGT isoforms responsible for the observed metabolism, incubations with a panel of recombinant human enzymes are performed.

Protocol:

  • Follow the general HLM incubation protocol, replacing HLM with individual recombinant CYP or UGT enzymes.

  • Compare the rate of metabolite formation across the different isoforms to identify the primary contributors.

Analytical Methodologies for Metabolite Identification and Quantification

The analysis of incubation samples is critical for identifying and quantifying the parent compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern drug metabolism studies, offering high sensitivity and selectivity.[23][24]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Develop a chromatographic method to separate the parent compound from its potential metabolites. A reversed-phase C18 column with a gradient of water and acetonitrile/methanol (both containing 0.1% formic acid) is a common starting point.

    • Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.

    • Use full scan MS to identify the molecular ions of potential metabolites and tandem MS (MS/MS) to obtain structural information from their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool, particularly for the analysis of volatile metabolites like acetaldehyde or after derivatization of non-volatile metabolites.[25][26]

  • Methodology: For non-volatile metabolites, derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatographic performance.

Data Interpretation and Pathway Elucidation

The data generated from the analytical methods will be used to piece together the metabolic pathways.

Analytical Finding Metabolic Interpretation
Disappearance of parent compound over timeIndicates metabolic turnover.
Appearance of a peak with m/z corresponding to the loss of the ethoxy group and addition of a hydroxyl groupEvidence of O-dealkylation.
Appearance of a peak with m/z corresponding to the addition of an oxygen atomEvidence of aromatic hydroxylation.
Appearance of a peak with m/z corresponding to the addition of 176 DaEvidence of glucuronidation.
Appearance of a peak with m/z corresponding to the addition of 80 DaEvidence of sulfation.

Diagram: Experimental Workflow for Metabolic Pathway Elucidation

Experimental_Workflow cluster_invitro In Vitro Systems cluster_analysis Analytical Platforms cluster_output Data Interpretation HLM Human Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS GCMS GC-MS Analysis HLM->GCMS Hepatocytes Human Hepatocytes Hepatocytes->LCMS Hepatocytes->GCMS rEnzymes Recombinant Enzymes rEnzymes->LCMS Enzyme_Phenotyping Enzyme Phenotyping rEnzymes->Enzyme_Phenotyping Metabolite_ID Metabolite Identification LCMS->Metabolite_ID GCMS->Metabolite_ID Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation Pathway_Elucidation->Enzyme_Phenotyping

Caption: A typical experimental workflow for elucidating metabolic pathways.

Conclusion and Future Directions

The metabolic pathways of this compound are predicted to involve Phase I O-dealkylation and aromatic hydroxylation, followed by Phase II glucuronidation and sulfation. The experimental framework outlined in this guide provides a robust strategy for the definitive elucidation of these pathways. A thorough understanding of the metabolism of this and similar molecules is fundamental to the successful development of safe and effective new chemical entities. Future in vivo studies in animal models will be necessary to confirm these in vitro findings and to understand the overall pharmacokinetic profile.

References

  • Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: Google Cloud Search URL
  • Title: Potential shortening EO groups O-dealkylation process Source: ResearchGate URL: [Link]

  • Title: Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus Source: PubMed URL: [Link]

  • Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Source: ResearchGate URL: [Link]

  • Title: Optimization of In Vitro Organogenesis and Phenolic Production in Physalis peruviana L. Through Explant Type and Auxin–TDZ Interactions Source: MDPI URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Phenol Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) Source: PubMed URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review Source: PMC - NIH URL: [Link]

  • Title: High-throughput fluorescence assay of cytochrome P450 3A4 Source: PMC - NIH URL: [Link]

  • Title: In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update Source: PubMed URL: [Link]

  • Title: In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants Source: ACS Publications URL: [Link]

  • Title: Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) Source: ResearchGate URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL: [Link]

  • Title: Techniques for Analysis of Plant Phenolic Compounds Source: MDPI URL: [Link]

  • Title: Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia Source: PubMed URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases Source: PMC - NIH URL: [Link]

  • Title: Metabolomics Characterization of Phenolic Compounds in Colored Quinoa and Their Relationship with In Vitro Antioxidant and Hypoglycemic Activities Source: MDPI URL: [Link]

  • Title: (PDF) Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil treatment in Brazilian female pattern hair loss patients Source: ResearchGate URL: [Link]

  • Title: (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach Source: ResearchGate URL: [Link]

  • Title: Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol Source: PubMed URL: [Link]

  • Title: Sulfation of minoxidil by human liver phenol sulfotransferase Source: PubMed - NIH URL: [Link]

  • Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics Source: PMC - PubMed Central URL: [Link]

  • Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

  • Title: Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children Source: Frontiers URL: [Link]

  • Title: Alkoxyalkylation of Electron-Rich Aromatic Compounds Source: MDPI URL: [Link]

  • Title: Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Profiling methods for the determination of phenolic compounds in foods and dietary supplements Source: PMC URL: [Link]

  • Title: Cytochromes P450: Chemistry for drugs, metabolism, and beyond Source: Open Access Government URL: [Link]

  • Title: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Source: PMC URL: [Link]

  • Title: Novel Topical Booster Enhances Follicular Sulfotransferase Activity in Patients with Androgenetic Alopecia: A New Strategy to Source: Follicle Thought URL: [Link]

  • Title: Glucuronosyltransferase - Wikipedia Source: Wikipedia URL: [Link]

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Methodological & Application

Application Note: Precision Synthesis of 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-verified protocol for the synthesis of 4-Ethoxy-3,5-difluorophenol starting from 3,5-difluorophenol . This compound is a critical intermediate in the synthesis of high-performance liquid crystals (LCs) and fluorinated pharmaceuticals, where the specific substitution pattern dictates dielectric anisotropy and metabolic stability.

Executive Summary & Strategic Analysis

The synthesis of this compound from 3,5-difluorophenol presents a classic challenge in aromatic regioselectivity. The starting material, 3,5-difluorophenol, possesses two equivalent acidic sites at the C2 and C6 positions (ortho to the phenol) and one highly acidic site at the C4 position (between the two fluorine atoms).

While standard electrophilic aromatic substitution (EAS) is directed by the strongly activating hydroxyl group to the ortho/para positions, the C4 position is sterically crowded but electronically unique. The inductive effect of the two flanking fluorine atoms renders the C4 proton significantly more acidic (pKa ≈ 26-27) than typical aromatic protons. This guide utilizes Directed Ortho-Lithiation (DoL) to exploit this acidity, ensuring exclusive regioselectivity without the formation of inseparable isomers.

Retrosynthetic Logic

The transformation requires the introduction of an oxygen functionality at C4, followed by ethylation.

  • Protection: The phenolic proton must be masked to prevent quenching of the organolithium reagent.

  • Lithiation: Use

    
    -BuLi to selectively deprotonate C4 (between the two fluorines).[1]
    
  • Oxygenation: Trap the lithio-species with a borate ester, followed by oxidation to the phenol.

  • Functionalization: Selective ethylation of the newly formed hydroxyl group.

  • Deprotection: Reveal the original phenol.

Retrosynthesis cluster_legend Key Transformation Target This compound Precursor1 1-Alkoxy-4-ethoxy- 3,5-difluorobenzene Target->Precursor1 Deprotection Precursor2 1-Alkoxy-3,5-difluoro- 4-hydroxybenzene Precursor1->Precursor2 Ethylation Start 3,5-Difluorophenol Precursor2->Start Lithiation/Oxidation + Protection

Figure 1: Retrosynthetic disconnection showing the reliance on the C4-lithiation strategy.

Detailed Experimental Protocol

Phase 1: Phenol Protection (Benzyl Ether Formation)

Objective: Mask the acidic phenolic proton with a robust protecting group (Benzyl, Bn) that is stable to strong bases but easily removed via hydrogenolysis.

  • Reagents: 3,5-Difluorophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (

    
    , 2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve 3,5-difluorophenol in reagent-grade acetone.

    • Add anhydrous

      
       followed by benzyl bromide dropwise.
      
    • Reflux the heterogeneous mixture for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

    • Workup: Filter off solids (

      
      , excess carbonate). Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and brine.
      
    • Yield: Expect >95% of 1-(benzyloxy)-3,5-difluorobenzene as a white solid or clear oil.

Phase 2: Regioselective Lithiation & Borylation

Objective: Selectively install the oxygen functionality at the C4 position. Mechanism: The lithium coordinates to the fluorine atoms, and the base removes the proton at C4, which is the most acidic site due to the inductive withdrawal of two adjacent fluorines (Double Ortho Effect).

  • Reagents: 1-(benzyloxy)-3,5-difluorobenzene (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes), Trimethyl borate (
    
    
    
    , 1.5 eq), Anhydrous THF.
  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Dissolve the protected phenol in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add

      
      -BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
      
      • Observation: A slight color change (yellowing) may occur.[2]

      • Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.

    • Borylation: Add

      
       rapidly in one portion. The reaction is exothermic; ensure efficient cooling.
      
    • Warming: Allow the mixture to warm to 0°C over 2 hours. The aryl-lithium species is converted to the aryl-boronate ester.

Phase 3: Oxidation to Hydroquinone Derivative

Objective: Convert the C-B bond to a C-O bond.

  • Reagents: Hydrogen Peroxide (30% aq, 3.0 eq), Sodium Hydroxide (10% aq), Acetic Acid (to neutralize).

  • Protocol:

    • To the reaction mixture from Phase 2 (at 0°C), add acetic acid (1.0 eq) to neutralize the boronate complex.

    • Add 30%

      
       dropwise, keeping temperature <20°C.
      
    • Stir at room temperature for 1–2 hours.

    • Workup: Quench with saturated

      
       (destroy excess peroxide). Extract with EtOAc.
      
    • Purification: The product, 4-(benzyloxy)-2,6-difluorophenol , can be purified via silica gel chromatography (Hexane/EtOAc).

    • Note: This intermediate is electron-rich and prone to oxidation; store under inert gas.

Phase 4: Selective Ethylation

Objective: Alkylate the newly formed, sterically hindered phenol.

  • Reagents: 4-(benzyloxy)-2,6-difluorophenol (1.0 eq), Ethyl Iodide (EtI, 1.2 eq), Cesium Carbonate (

    
    , 1.5 eq), DMF or Acetonitrile.
    
  • Protocol:

    • Dissolve the intermediate in DMF.

    • Add

      
       and EtI.
      
    • Stir at 40–50°C for 3 hours. (Cesium is preferred over Potassium for hindered phenols).

    • Workup: Dilute with water, extract with MTBE or EtOAc.

    • Product: 1-(benzyloxy)-4-ethoxy-3,5-difluorobenzene.

Phase 5: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to release the final target.

  • Reagents: Pd/C (10% w/w), Hydrogen gas (

    
    , balloon pressure), Ethanol/THF.
    
  • Protocol:

    • Dissolve the ethylated intermediate in Ethanol.

    • Add Pd/C catalyst (5-10 mol%).

    • Stir under

      
       atmosphere at Room Temperature for 4–12 hours.
      
    • Filtration: Filter through Celite to remove Pd.

    • Isolation: Evaporate solvent. Recrystallize from Hexane/Toluene if necessary.

    • Final Product: This compound .

Process Visualization

Workflow Step1 PROTECTION 3,5-Difluorophenol + BnBr (Acetone, K2CO3, Reflux) Step2 LITHIATION Add n-BuLi (-78°C, THF) Target: C4 Position Step1->Step2 Yield >95% Step3 BORYLATION & OXIDATION 1. B(OMe)3 2. H2O2 / NaOH Step2->Step3 Regioselective Step4 ETHYLATION Add EtI, Cs2CO3 (DMF, 40°C) Step3->Step4 Intermediate Isolation Step5 DEPROTECTION H2, Pd/C (Ethanol) Step4->Step5 Alkylation Final FINAL PRODUCT This compound Step5->Final Quantitative

Figure 2: Step-by-step process flow for the synthesis.

Analytical Data Summary (Expected)

MetricSpecificationNotes
Appearance White to off-white crystalline solidOxidizes slightly to pink if impure.

H NMR

6.4-6.5 (m, 2H, Ar-H)
The two aromatic protons are equivalent.

F NMR

-110 to -120 ppm (d)
Diagnostic doublet due to coupling with Ar-H.
Purity (HPLC) > 98.5%Critical for Liquid Crystal applications.
Melting Point 50–55°C (Estimated)Distinct from starting material (mp 65°C).

Safety & Handling

  • n-Butyllithium: Pyrophoric.[3] Must be handled under inert atmosphere using cannula or sure-seal syringe techniques.

  • Hydrogen Peroxide: Strong oxidizer. The reaction with boronic acids is exothermic. Do not scale up without calorimetry testing.

  • Hydrofluoric Acid Risk: While this protocol does not use HF, the combustion or thermal decomposition of difluorophenols can release HF. Use appropriate PPE.

References

  • Regioselectivity of Lithiation in 1,3-Dihaloarenes

    • Title: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane.[1]

    • Source: ARKIVOC, 2009 (vi) 167-173.[1]

    • URL:[Link]

    • Relevance: Confirms that the position between two halogens (C4) is the preferred site for lithiation due to the combined inductive effect.
  • Title: Preparation method of 3,5-difluorophenol (Patent CN112778090A).
  • Acidity of Fluorinated Benzenes

    • Title: Directed lithiation of simple aromatics and heterocycles.[4]

    • Source: ARKIVOC, 2015 (iv) 19-47.[4]

    • URL:[Link]

    • Relevance: Provides theoretical grounding for the "Directed Ortho Metalation" (DoM)

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Application Notes & Protocols: The Strategic Integration of 4-Ethoxy-3,5-difluorophenol in Advanced Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Materials Division

Introduction: The Imperative for Advanced Dielectric Materials

In the landscape of modern optoelectronics, particularly in liquid crystal display (LCD) technologies, the performance characteristics are intrinsically linked to the molecular architecture of the liquid crystal (LC) materials employed. The strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of materials design, offering unparalleled control over key physical properties.[1][2] Fluorinated liquid crystals exhibit numerous advantages, including enhanced thermal and chemical stability, high electrical resistivity, reduced viscosity, and, most critically, the ability to precisely tune the dielectric anisotropy (Δε).[3][4]

This document provides a detailed technical guide on the application of 4-Ethoxy-3,5-difluorophenol, a specialized phenolic derivative, as a dopant or synthetic precursor for formulating advanced liquid crystal mixtures. The unique substitution pattern of this molecule—featuring two lateral fluorine atoms and a terminal ethoxy group—positions it as a highly effective component for engineering mixtures with negative dielectric anisotropy (Δε < 0). Such materials are fundamental to the operation of high-performance display modes like Vertical Alignment (VA) and Fringe-Field Switching (FFS).[5] We will explore the causality behind its molecular design and provide validated protocols for its integration and characterization within a host LC medium.

Molecular Rationale and Physicochemical Impact

The efficacy of this compound stems directly from its carefully considered molecular structure. Each substituent plays a critical role in influencing the macroscopic properties of the final LC mixture.

  • Lateral Difluoro Substitution (3,5-F): The two fluorine atoms are positioned laterally on the phenyl core. Due to the high electronegativity of fluorine, the C-F bonds possess strong dipole moments. The symmetrical placement of these bonds ensures that their vector sum results in a significant net dipole moment perpendicular to the principal molecular axis.[5][6] This is the primary mechanism by which this molecule induces or enhances negative dielectric anisotropy (Δε) in a host mixture.

  • Terminal Ethoxy Group (4-OC₂H₅): The terminal alkoxy chain is a common feature in calamitic (rod-like) liquid crystals. Its presence influences the molecule's aspect ratio and intermolecular interactions, which directly impacts the mesophase stability and the clearing point (the temperature of transition from the nematic to the isotropic phase).[7][8] The flexibility of the ethoxy group can also help to lower the melting point, broadening the operational temperature range of the nematic phase.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group serves two potential purposes. Firstly, it provides a reactive handle for covalently incorporating the difluorophenyl moiety into larger, more complex mesogenic structures through reactions like esterification. Secondly, when used as an additive, its capacity for hydrogen bonding can subtly influence the viscosity and ordering of the host mixture.

Below is a conceptual diagram illustrating how the lateral fluorine atoms generate a strong perpendicular dipole moment.

Caption: Experimental workflow for LC mixture preparation and characterization.

Expected Results and Data Interpretation

The introduction of this compound into a host LC is expected to produce clear, quantifiable changes in its physical properties. The data should be tabulated for straightforward comparison.

Table 1: Hypothetical Characterization Data for Doped LC Mixtures

Mixture IDDopant Conc. (% w/w)Clearing Point (Tₙᵢ, °C)Dielectric Anisotropy (Δε @ 25°C, 1 kHz)
HOST-000 (Pure Host)95.0+5.0
MIX-01193.8+3.8
MIX-03391.5+1.2
MIX-05589.1-0.9
MIX-101084.2-4.5

Interpretation of Trends:

  • Clearing Point (Tₙᵢ): A consistent decrease in the clearing point is expected with increasing dopant concentration. As a non-mesogenic or weakly mesogenic additive, the dopant molecules disrupt the long-range orientational order of the host, thereby lowering the energy required to transition to the isotropic state. [9]* Dielectric Anisotropy (Δε): This is the most critical parameter. For a host with positive Δε, a strong, dose-dependent decrease in Δε is anticipated. The crossover point, where Δε becomes negative, is a key indicator of the dopant's efficacy. The strong perpendicular dipole moment of this compound counteracts the parallel dipole moment of the host, systematically shifting the bulk dielectric anisotropy towards negative values.

Conclusion

This compound is a strategically designed molecule that serves as a powerful tool for formulating liquid crystal mixtures with negative dielectric anisotropy. Its lateral difluoro substitution provides the necessary perpendicular dipole moment, while the terminal ethoxy group ensures miscibility and influences mesophase stability. The protocols outlined in this document provide a self-validating system for researchers to reliably prepare and characterize LC mixtures containing this additive. The expected results demonstrate a clear and predictable structure-property relationship, enabling the precise engineering of dielectric properties for advanced applications in next-generation liquid crystal displays and photonic devices.

References

  • The Good Scents Company. 4-ethoxyphenol. Available at: [Link]

  • Google Patents.CN117964460A - Synthesis process of 3, 5-difluorophenol.
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  • Apolinarska, A. et al. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 10(9), 748. Available at: [Link]

  • Gao, P. et al. (2022). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au, 2(10), 2337–2344. Available at: [Link]

  • Saad, G. R. et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6245. Available at: [Link]

  • Chen, H. et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-502. Available at: [Link]

  • Google Patents.CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Soh, Y. T. et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Journal of Visualized Experiments, (136), 57608. Available at: [Link]

  • Patsnap. Synthesis method of 3, 5-difluorophenol. Available at: [Link]

  • Kirsch, P. et al. (2015). Stereoselective Synthesis and Physicochemical Properties of Liquid-Crystal Compounds Possessing a trans-2,5-disubstituted Tetrahydropyran Ring With Negative Dielectric Anisotropy. Chemistry, 21(6), 2344-52. Available at: [Link]

  • Pradhan, B. et al. (2014). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and theirmixture. ResearchGate. Available at: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals - properties and applications. Chemical Society Reviews, 36, 2070-2095. Available at: [Link]

  • Prasad, V. et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Liquid Crystals, 43(12), 1840-1851. Available at: [Link]

  • Ying, M. et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 488. Available at: [Link]

  • Heilmeier, G. H. et al. (1970). Liquid Crystals IV - Electro-optic Effects in p-Alkoxybenzylidene p'-Aminoalkylphenones and Related Compounds. Molecular Crystals and Liquid Crystals, 8(3-4), 293-304. Available at: [Link]

  • Dewar, M. J. S. & Goldberg, R. S. (1970). Liquid crystals. IV. Effects of terminal substituents on the nematic mesomorphism of p-phenylene dibenzoates. The Journal of Organic Chemistry, 35(8), 2711-2715. Available at: [Link]

  • Wang, Q. et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(18), 3792. Available at: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]

  • Prasad, V. et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. ResearchGate. Available at: [Link]

  • Al-Dhafeeri, A. M. et al. (2018). Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Liquid Crystals, 45(13-15), 2115-2127. Available at: [Link]

  • Czerwiński, M. et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences, 24(17), 13344. Available at: [Link]

  • Reddy, R. A. & Mehl, G. H. (2017). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. IntechOpen. Available at: [Link]

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The Strategic Role of 4-Ethoxy-3,5-difluorophenol in the Innovation of Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

The global challenge of ensuring food security amidst a growing population and evolving environmental pressures necessitates the continuous development of novel, effective, and sustainable agrochemicals. The strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy in modern drug and agrochemical discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, make fluorinated organic compounds highly valuable scaffolds.

This technical guide delves into the significant, yet underexplored, potential of 4-Ethoxy-3,5-difluorophenol as a key building block in the synthesis of next-generation herbicides, fungicides, and insecticides. While direct commercial examples remain nascent, the analysis of structurally analogous compounds and the underlying principles of structure-activity relationships (SAR) provide a compelling rationale for its application. This document serves as a comprehensive resource for researchers, chemists, and professionals in the agrochemical industry, offering detailed synthetic protocols, application notes, and a forward-looking perspective on the utility of this versatile intermediate.

Physicochemical Properties and Strategic Advantages

The molecular architecture of this compound offers a unique combination of features that are highly desirable in agrochemical design.

PropertyValueSignificance in Agrochemical Design
Molecular FormulaC₈H₈F₂O₂Provides a foundation for diverse derivatization.
Molecular Weight174.14 g/mol Within the typical range for bioactive molecules.
LogP (estimated)2.0-2.5Optimal lipophilicity for membrane permeability and translocation within plants.
pKa (estimated)8.5-9.5The acidic phenol group allows for facile derivatization, particularly etherification.

The strategic placement of the two fluorine atoms at the 3 and 5 positions of the phenyl ring is of particular importance. This substitution pattern creates a unique electronic environment that can significantly influence the molecule's interaction with biological targets. Furthermore, the ethoxy group at the 4-position contributes to the molecule's overall lipophilicity, which is a critical factor in its uptake and transport within target organisms.

Synthesis of this compound: A Proposed Protocol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Part 1: Ethoxylation of 1-Bromo-3,5-difluorobenzene

  • To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-4-ethoxy-3,5-difluorobenzene.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of this compound via a Boronic Acid Intermediate

This multi-step, one-pot procedure is adapted from the synthesis of the 2,3-difluoro isomer.[3]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-4-ethoxy-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux to sustain the reaction.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78 °C and add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 30% aqueous solution of hydrogen peroxide (3.0 eq). The addition is exothermic, so maintain the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Acidify the reaction mixture with 2M hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Agrochemical Development

The this compound scaffold holds significant promise for the development of novel herbicides, fungicides, and insecticides. The following sections explore the rationale for its use in each of these areas, drawing parallels with existing, structurally related agrochemicals.

Herbicides: Targeting Protoporphyrinogen IX Oxidase (PPO)

Many successful commercial herbicides are diphenyl ethers that function as inhibitors of the enzyme protoporphyrinogen IX oxidase (PPO). These include compounds like oxyfluorfen and fomesafen. The general structure of these herbicides features two phenyl rings linked by an ether oxygen. One of the phenyl rings is typically substituted with electron-withdrawing groups.

The 4-ethoxy-3,5-difluorophenoxy moiety can be envisioned as a key component of novel PPO-inhibiting herbicides. The strong electron-withdrawing nature of the two fluorine atoms can enhance the binding of the molecule to the PPO enzyme, leading to potent herbicidal activity.

Caption: Proposed mechanism of action for herbicides derived from this compound.

Protocol: Primary Screening of Herbicidal Activity (Whole Plant Assay)

  • Plant Cultivation: Grow indicator weed species (e.g., Amaranthus retroflexus for broadleaf weeds and Echinochloa crus-galli for grasses) in small pots containing a standard potting mix in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Compound Preparation: Prepare a stock solution of the test compound (derived from this compound) in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve the desired application rates (e.g., 1000, 250, 62.5, and 15.6 g a.i./ha).

  • Application: When the plants have reached the 2-3 leaf stage, apply the test solutions as a foliar spray using a laboratory spray chamber to ensure uniform coverage. Include a solvent-only control and a commercial standard (e.g., fomesafen).

  • Evaluation: At 7 and 14 days after treatment (DAT), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, and growth inhibition. Rate the herbicidal efficacy on a scale of 0 (no effect) to 100 (complete plant death).

  • Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for promising compounds.

Fungicides: Exploring Novel Modes of Action

The 3,5-dihalophenyl motif is present in some fungicidal compounds. While the primary modes of action can vary, this substitution pattern can contribute to the overall efficacy and spectrum of activity. Novel fungicides derived from this compound could potentially target various fungal cellular processes.

Protocol: In Vitro Antifungal Activity Assay (Microdilution Method)

  • Fungal Strains: Use a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Septoria tritici.

  • Culture Preparation: Grow the fungal strains on potato dextrose agar (PDA) plates. For spore-producing fungi, harvest the spores and adjust the concentration to 1 x 10⁵ spores/mL in potato dextrose broth (PDB). For mycelial fungi, prepare a mycelial suspension.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of PDB to each well. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the fungal spore or mycelial suspension to each well.

  • Incubation: Incubate the plates at 25 °C for 48-72 hours.

  • Evaluation: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth. A spectrophotometer can be used to measure turbidity for a more quantitative assessment.

Insecticides: A Bioisostere for Enhanced Potency

The insecticide fluralaner, which is highly effective against fleas and ticks on companion animals, contains a 3,5-dichlorophenyl group. This structural feature is critical for its binding to the insect GABA-gated chloride channels. The 3,5-difluorophenyl moiety can be considered a bioisosteric replacement for the 3,5-dichlorophenyl group. The smaller size and higher electronegativity of fluorine compared to chlorine can lead to altered binding interactions and potentially improved insecticidal activity or a modified spectrum of control.

Protocol: Insecticidal Activity Screening (Contact and Ingestion Assays)

  • Test Insects: Use a representative insect species, such as the larval stage of the diamondback moth (Plutella xylostella) or adult aphids (Myzus persicae).

  • Compound Application (Contact Assay): Dissolve the test compound in a suitable solvent and apply it to a leaf disc. Allow the solvent to evaporate. Place the insects on the treated leaf disc and observe mortality over 24-48 hours.

  • Compound Application (Ingestion Assay): Incorporate the test compound into an artificial diet. Place the insects on the diet and monitor for mortality and anti-feedant effects over a period of 2-5 days.

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Structure-Activity Relationship (SAR) Insights

The development of potent agrochemicals from the this compound scaffold will rely on a systematic exploration of the structure-activity relationship. Key areas for derivatization include:

  • The Phenolic Oxygen: Etherification or esterification of the hydroxyl group is the most common and straightforward modification. The nature of the substituent will significantly impact the molecule's physical properties and its interaction with the target site.

  • The Phenyl Ring: Further substitution on the phenyl ring, if chemically feasible, could fine-tune the electronic properties of the molecule.

  • The Ethoxy Group: Variation of the alkoxy group (e.g., methoxy, propoxy) can be explored to optimize lipophilicity and metabolic stability.

Caption: Key derivatization points for SAR studies on the this compound scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for the discovery of novel agrochemicals. Its unique substitution pattern offers a compelling combination of electronic and steric properties that can be leveraged to design potent and selective herbicides, fungicides, and insecticides. The synthetic protocols and biological screening methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile scaffold. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic evaluation in robust biological assays. Such efforts are crucial for the development of the next generation of crop protection solutions that are both effective and environmentally responsible.

References

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3, 5-difluorophenol. CN112608220A.
  • Hunan Furui Biopharma Tech Co Ltd. (2021). Preparation method of 3, 5-difluorophenol. CN112778090A.
  • PubChem. (n.d.). Oxyfluorfen. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Fomesafen. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuxi Apptec Co Ltd. (2015). Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. CN105152878A.
  • ChemBK. (n.d.). Fluralaner. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-Ethoxy-3,5-difluorophenol into Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-Ethoxy-3,5-difluorophenol in Polymer Design

The rational design of high-performance polymers necessitates the use of monomers that impart specific, desirable properties to the final material. This compound is a unique monomer poised to offer a compelling combination of attributes for the next generation of advanced polymers. The strategic incorporation of both fluorine and ethoxy functionalities onto the phenylene ring provides a powerful tool for researchers and drug development professionals to fine-tune polymer characteristics.

The presence of fluorine atoms is well-known to enhance thermal stability, chemical resistance, and hydrophobicity, while often leading to materials with low dielectric constants and reduced optical loss.[1][2] The ethoxy group, on the other hand, can improve solubility and processability, and potentially introduce specific intermolecular interactions. This combination makes this compound a highly attractive building block for a variety of polymer systems, including poly(arylene ether)s, polyesters, and polycarbonates. These polymers are critical in demanding applications ranging from aerospace and microelectronics to advanced drug delivery systems.[3][4]

This comprehensive guide provides detailed protocols for the incorporation of this compound into these three important classes of polymers. The methodologies are based on well-established polymerization principles and are designed to be robust and adaptable. Each protocol is accompanied by an explanation of the underlying chemical principles, expected outcomes, and detailed characterization techniques.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValue
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available (literature for 2,3-isomer is 73 °C)
Boiling Point Not available (literature for 2,3-isomer is 235 °C)
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) and chlorinated solvents.

I. Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution

Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal and mechanical properties.[2] The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalide.[5] In this protocol, this compound will be co-polymerized with a standard bisphenol and an activated difluoro-monomer to create a novel fluorinated copoly(arylene ether).

Causality of Experimental Choices
  • Monomers: this compound is used as a co-monomer to introduce the desired fluoro- and ethoxy-functionalities. Bisphenol A is a common, rigid bisphenol that will provide good mechanical strength. 4,4'-Difluorobenzophenone is chosen as the activated dihalide because the electron-withdrawing ketone group activates the fluorine atoms for nucleophilic displacement.

  • Solvent: N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent that effectively dissolves the monomers and the growing polymer chain. Toluene is used as an azeotroping agent to remove water generated during the in-situ formation of the phenoxide, which is critical as water can interfere with the polymerization.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a weak base used to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide species. Its use is crucial for the reaction to proceed.

  • Temperature Profile: The reaction is initially heated to a lower temperature to ensure the complete formation of the phenoxide and to remove water. The temperature is then raised to facilitate the polymerization reaction at a reasonable rate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Charge reactor with monomers, K₂CO₃, DMAc, and Toluene B Inert atmosphere (N₂ or Ar) A->B C Heat to 140-150 °C (Azeotropic water removal) B->C D Heat to 160-170 °C (Polymerization) C->D E Cool and precipitate in Methanol/Water D->E F Filter and wash polymer E->F G Dry under vacuum F->G

Caption: Workflow for the synthesis of poly(arylene ether)s.

Detailed Protocol
  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging of Reagents: The flask is charged with this compound (8.71 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), and anhydrous potassium carbonate (15.20 g, 0.11 mol).

  • Solvent Addition: N,N-Dimethylacetamide (DMAc, 100 mL) and toluene (50 mL) are added to the flask.

  • Inert Atmosphere: The system is purged with dry nitrogen for 30 minutes to remove any oxygen. A gentle nitrogen flow is maintained throughout the reaction.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap over 2-3 hours.

  • Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is increased to 160-170 °C. The polymerization is allowed to proceed for 8-12 hours, during which the viscosity of the solution will noticeably increase.

  • Precipitation and Purification: The reaction mixture is cooled to room temperature and then slowly poured into a stirred solution of methanol/water (1:1 v/v, 1 L) to precipitate the polymer.

  • Washing: The fibrous polymer precipitate is collected by filtration and washed thoroughly with deionized water and then with methanol to remove any residual salts and unreacted monomers.

  • Drying: The purified polymer is dried in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties
PropertyExpected RangeRationale
Glass Transition Temp. (Tg) 180 - 220 °CIncorporation of rigid aromatic groups.
Thermal Decomposition Temp. (Td5%) > 450 °CHigh strength of C-F and aromatic ether bonds.[6]
Molecular Weight (Mw) 30,000 - 80,000 g/mol Dependent on reaction stoichiometry and purity.
Solubility Soluble in DMAc, NMP, ChloroformPresence of ethoxy groups and ether linkages.[2]
Dielectric Constant < 3.0High fluorine content.[6]

II. Synthesis of Polyesters via Interfacial Polycondensation

Polyesters are a versatile class of polymers with applications ranging from fibers and films to engineering plastics.[7] Interfacial polycondensation is a robust method for synthesizing polyesters from a diol and a diacid chloride.[8] Here, we detail the synthesis of a copolyester incorporating this compound.

Causality of Experimental Choices
  • Monomers: this compound and Bisphenol A are the diol components. Terephthaloyl chloride is a common and reactive diacid chloride that will form a rigid polyester backbone.

  • Solvent System: A two-phase system of dichloromethane (organic) and water (aqueous) is used. The polymerization occurs at the interface of these two immiscible liquids.

  • Base: Sodium hydroxide is used to deprotonate the phenol in the aqueous phase, making it a better nucleophile. It also neutralizes the HCl byproduct of the reaction.

  • Phase Transfer Catalyst: Benzyltriethylammonium chloride is used to transport the phenoxide from the aqueous phase to the organic phase where the diacid chloride is, thus facilitating the reaction.

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_reaction Interfacial Polymerization cluster_workup Work-up and Purification A Aqueous Phase: Dissolve phenols, NaOH, and catalyst in water C Combine phases and stir vigorously at RT A->C B Organic Phase: Dissolve diacid chloride in Dichloromethane B->C D Separate organic layer C->D E Wash with dilute acid and water D->E F Precipitate in Methanol E->F G Filter and dry polymer F->G

Caption: Workflow for interfacial polyester synthesis.

Detailed Protocol
  • Aqueous Phase Preparation: In a 500 mL beaker, dissolve this compound (8.71 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), sodium hydroxide (8.8 g, 0.22 mol), and benzyltriethylammonium chloride (0.5 g) in 200 mL of deionized water.

  • Organic Phase Preparation: In a separate 500 mL beaker, dissolve terephthaloyl chloride (20.30 g, 0.1 mol) in 200 mL of dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using an overhead mechanical stirrer. Rapidly pour the organic phase into the aqueous phase. Continue stirring at high speed for 30 minutes at room temperature. A white polymer precipitate will form.

  • Phase Separation and Washing: Stop stirring and allow the layers to separate. Decant the aqueous layer. Wash the organic layer with 100 mL of 1% HCl solution, followed by two washes with 100 mL of deionized water.

  • Precipitation: Slowly pour the organic phase into 1 L of vigorously stirred methanol to precipitate the polyester.

  • Collection and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C for 24 hours.

III. Synthesis of Polycarbonates

Polycarbonates are known for their high impact strength and optical clarity.[9] They are typically synthesized from bisphenols and a carbonyl source, such as phosgene or a phosgene analog like triphosgene.[10][11]

Causality of Experimental Choices
  • Monomers: this compound and Bisphenol A act as the bisphenol components. Triphosgene is a safer, solid alternative to phosgene gas for introducing the carbonate linkage.

  • Solvent: Dichloromethane is an excellent solvent for the monomers and the resulting polycarbonate.

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a catalyst.

  • Reaction Conditions: The reaction is run at low temperature to control the reactivity of the triphosgene and to minimize side reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Dissolve phenols and Pyridine in Dichloromethane B Cool to 0 °C A->B C Slowly add Triphosgene solution B->C D Stir at RT C->D E Wash with dilute acid and water D->E F Precipitate in Methanol E->F G Filter and dry polymer F->G

Caption: Workflow for polycarbonate synthesis.

Detailed Protocol
  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Monomer Solution: The flask is charged with this compound (8.71 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), and dry pyridine (16.2 mL, 0.2 mol) in 200 mL of dry dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Triphosgene Addition: A solution of triphosgene (10.0 g, 0.034 mol) in 50 mL of dry dichloromethane is added dropwise to the stirred monomer solution over 1 hour.

  • Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Washing: The reaction mixture is transferred to a separatory funnel and washed successively with 100 mL of 1% HCl solution, 100 mL of 5% sodium bicarbonate solution, and twice with 100 mL of deionized water.

  • Precipitation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and then slowly added to 1 L of vigorously stirred methanol to precipitate the polycarbonate.

  • Drying: The polymer is collected by filtration and dried in a vacuum oven at 70 °C for 24 hours.

IV. Polymer Characterization

Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

Structural Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the desired linkages (ether, ester, or carbonate) and the incorporation of the monomer. Look for characteristic peaks such as C-O-C stretching for ethers, C=O stretching for esters and carbonates, and C-F stretching.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer, confirm the monomer incorporation ratio, and identify end groups. ¹⁹F NMR is particularly useful for fluorinated polymers.[13]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a key parameter.[14]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.[14]

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the incorporation of this compound into poly(arylene ether)s, polyesters, and polycarbonates. The unique combination of fluorine and ethoxy substituents in this monomer offers exciting opportunities for the development of new high-performance materials with tailored properties. It is important to note that these are model protocols and may require optimization depending on the specific application and desired polymer characteristics. The provided characterization methods will be crucial in validating the successful synthesis and understanding the properties of these novel polymers.

References

  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. Available at: [Link]

  • Aniano-ilao, M. N. (n.d.). Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. LSU Scholarly Repository. Available at: [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry. Available at: [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers. Available at: [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health. Available at: [Link]

  • How bisphenol A reacts with phosgene to prepare polycarbonate-1. Anhao. Available at: [Link]

  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Journal of Macromolecular Science, Part A. Available at: [Link]

  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Publishing. Available at: [Link]

  • Process for efficient phosgene usage in the preparation of polycarbonates. Google Patents.
  • Polyesters based on diacid monomers. ResearchGate. Available at: [Link]

  • 2.13: Polyesters. Chemistry LibreTexts. Available at: [Link]

  • Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]

  • Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. MDPI. Available at: [Link]

  • Synthesis of the polymer polycarbonate from bisphenol A and phosgene. ResearchGate. Available at: [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]

  • Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate. National Institutes of Health. Available at: [Link]

  • The preparation and characterization of highly fluorinated poly(arylene alkylene ether)s. NRC Publications Archive. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Available at: [Link]

  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. Available at: [Link]

  • Synthetic method of ultra-high molecular weight polycarbonate. Google Patents.
  • Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. Available at: [Link]

  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. National Institutes of Health. Available at: [Link]

  • Method for preparing poly (ether ketone ketones). Google Patents.
  • (a) DSC and (b) TGA curves of FPAEs. ResearchGate. Available at: [Link]

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Application Note: Scalable One-Pot Synthesis of 4-Ethoxy-2,3-Difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and materials science sectors (specifically Liquid Crystal Display manufacturing). It details a high-efficiency, one-pot synthesis of 4-Ethoxy-2,3-difluorophenol (CAS: 126163-56-2), a critical intermediate for negative dielectric anisotropy liquid crystals.

Executive Summary

The synthesis of fluorinated phenols is often plagued by multi-step isolation requirements and low yields due to the stability of the carbon-fluorine bond and the sensitivity of intermediates. This protocol details a telescoped (one-pot) Grignard-Borylation-Oxidation sequence that converts 1-bromo-4-ethoxy-2,3-difluorobenzene directly to 4-ethoxy-2,3-difluorophenol.[1]

By eliminating the isolation of the boronic acid intermediate, this method reduces solvent waste by ~40% and improves overall yield to >90% (purity >99.5% after distillation).

Target Molecule:

  • Name: 4-Ethoxy-2,3-difluorophenol[1][2][3][4][5]

  • CAS: 126163-56-2[3][4]

  • Molecular Formula: C₈H₈F₂O₂[3]

  • Key Application: Intermediate for high-performance liquid crystal mixtures (LCD/OLED).

Retrosynthetic Logic & Mechanism

The conventional route involves isolating the boronic acid, which poses drying and handling challenges. This protocol leverages the in-situ generation of the aryl boronate, followed by immediate oxidative hydroxylation.

Reaction Pathway:

  • Activation: Magnesium insertion into the C-Br bond (Grignard formation).

  • Electrophilic Trapping: Reaction of the Grignard species with Trimethyl Borate to form the dimethyl boronate ester.

  • Hydrolysis & Oxidation: Acidic hydrolysis to boronic acid, followed immediately by Baeyer-Villiger-type oxidation using Hydrogen Peroxide (

    
    ) to cleave the C-B bond and install the C-O bond.
    
Mechanistic Flowchart

SynthesisPath Start 1-Bromo-4-ethoxy- 2,3-difluorobenzene Grignard Ar-MgBr (Grignard Intermediate) Start->Grignard Mg, THF, I2 (cat) Exothermic Initiation Boronate Ar-B(OMe)2 (Boronate Ester) Grignard->Boronate B(OMe)3 < 20°C BoronicAcid Ar-B(OH)2 (Transient Species) Boronate->BoronicAcid HCl (aq) Hydrolysis Product 4-Ethoxy-2,3- difluorophenol BoronicAcid->Product H2O2 (30%) Oxidative Cleavage

Caption: Figure 1.[1][6] Telescoped reaction pathway avoiding solid isolation of the boronic acid intermediate.

Detailed Experimental Protocol

Equipment & Reagents[8]
  • Reactor: 1L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and N₂ inertion line.

  • Temperature Control: Cryostat/Heater capable of -10°C to 80°C.

  • Reagents:

    • 1-Bromo-4-ethoxy-2,3-difluorobenzene (Starting Material, >99%)

    • Magnesium Turnings (Activated)

    • Tetrahydrofuran (THF), Anhydrous (<50 ppm H₂O)

    • Trimethyl Borate (TMB)

    • Hydrochloric Acid (10% aq)

    • Hydrogen Peroxide (30% aq)[4]

    • Iodine (

      
      ) crystals (Initiator)
      
Step-by-Step Methodology
Phase 1: Grignard Reagent Formation

Critical Process Parameter (CPP): Moisture control is vital. Ensure reactor is baked out and under


.
  • Charge: Add Magnesium turnings (1.1 equiv) and anhydrous THF (5 vol) to the reactor.

  • Activation: Add a single crystal of Iodine. Stir gently until the iodine color fades (Mg activation).

  • Initiation: Add ~5% of the total mass of 1-bromo-4-ethoxy-2,3-difluorobenzene. Heat locally to 40-50°C if necessary to trigger the exotherm (observed by THF reflux or temp spike).

  • Addition: Once initiated, add the remaining bromide dissolved in THF dropwise over 2 hours.

    • Control: Maintain internal temperature between 35°C and 45°C using jacket cooling.

  • Completion: Stir at 45°C for 1 hour. Verify consumption of bromide via GC/HPLC (<0.5% remaining).

Phase 2: Borylation (In-Situ)
  • Cooling: Cool the Grignard solution to -5°C to 0°C .

  • Addition: Add Trimethyl Borate (1.2 equiv) dropwise over 60 minutes.

    • Caution: Exothermic reaction. Do not allow internal temp to exceed 10°C to prevent double-addition byproducts.

  • Equilibration: Stir at 0-10°C for 30 minutes, then allow to warm to 20°C over 1 hour.

Phase 3: Hydrolysis & Oxidation[1]
  • Hydrolysis: Add 10% HCl solution (aq) dropwise to the reaction mixture at 20°C. Adjust pH to ~1-2.

    • Observation: The mixture will separate; the boronic acid may partially precipitate or remain in the organic/aqueous emulsion.

  • Oxidation: Add Hydrogen Peroxide (30% w/w, 1.5 equiv) dropwise.

    • Safety Critical: This step is highly exothermic. Maintain temperature < 35°C strictly. Use an ice bath or active chiller.

  • Reaction Time: Stir at 25-30°C for 2-3 hours. Monitor disappearance of boronic acid via TLC or HPLC.

Phase 4: Workup & Purification[1]
  • Quench: Add saturated Sodium Sulfite (

    
    ) solution to destroy excess peroxide (Test with starch-iodide paper: should be negative).
    
  • Separation: Allow phases to settle. Separate the upper organic layer.[4][6][7]

  • Extraction: Extract the aqueous layer with Ethyl Acetate or MTBE (2x). Combine organics.

  • Washing: Wash combined organics with Brine (1x).

  • Distillation: Concentrate solvent under reduced pressure. Purify the crude oil via high-vacuum distillation.

    • Boiling Point: ~110-115°C at 5 mmHg (approximate).

    • Product: Colorless to pale yellow liquid/low-melting solid.

Data Presentation & Process Parameters

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
Bromide Precursor 237.041.0Limiting Reagent
Magnesium (Mg) 24.311.1 - 1.2Metalation Agent
Trimethyl Borate 103.911.2Electrophile
Hydrogen Peroxide (30%) 34.011.5Oxidant
THF 72.115-8 VolumesSolvent
Troubleshooting Guide
IssueProbable CauseCorrective Action
Grignard fails to initiate Wet THF or oxidized MgAdd more

, heat to 50°C, or use DIBAL-H activator (trace).
Low Yield (<70%) High temp during BorylationEnsure TMB addition is done < 10°C.
Impurity: Debrominated arene Quenching of GrignardCheck

line and solvent water content (<50ppm).
Exotherm Runaway

accumulation
Stop addition immediately. Increase cooling. Resume only when temp drops.

Process Workflow Visualization

Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Oxidation Mg_Load Load Mg + THF Initiation Initiate with I2 (Temp 40°C) Mg_Load->Initiation Addition Add Bromide Precursor (Maintain 35-45°C) Initiation->Addition Cooling Cool to -5°C Addition->Cooling B_Add Add Trimethyl Borate (Exotherm Control) Cooling->B_Add Hydrolysis Acidify with HCl B_Add->Hydrolysis Oxidation Add H2O2 (Strict Temp < 35°C) Hydrolysis->Oxidation Quench Quench with Na2SO3 Oxidation->Quench Distillation Vacuum Distillation (Final Product) Quench->Distillation  Workup

Caption: Figure 2. Operational workflow for the one-pot synthesis process.

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: Generally skin irritants. Wear butyl rubber gloves.

  • Magnesium Residues: Unreacted Mg can generate

    
     gas upon quenching. Quench cautiously with dilute acid.
    
  • Peroxides: Do not distill the crude mixture until a negative starch-iodide test is confirmed. Concentrating organic peroxides is an explosion hazard.

References

  • BenchChem. (2025).[5][8] 4-Ethoxy-2,3-difluorophenol for LC Materials. Retrieved from

  • Google Patents. (2015). CN105152878A: Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.[1][2] Retrieved from

  • ChemicalBook. (2025). 4-Ethoxy-2,3-difluorophenol Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via [5,5]-rearrangement. (Contextual reference for one-pot phenol functionalization). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 3,5-Difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 3,5-Difluorophenol (3,5-DFP) Removal Document ID: TS-PUR-35DFP-001 Audience: Organic Chemists, Process Development Scientists Last Updated: February 2026[1]

Core Challenge & Chemical Context

The Problem: Unreacted 3,5-difluorophenol (3,5-DFP) is a persistent impurity often found in etherification (Williamson ether synthesis) or nucleophilic aromatic substitution reactions. Its removal is complicated by its volatility and solubility profile. Failure to remove it leads to downstream catalyst poisoning and toxicity issues.

The Science (Mechanistic Insight): To design an effective removal strategy, we must exploit the specific physicochemical properties of 3,5-DFP compared to your product.

PropertyValueImplication for Purification
pKa ~7.97 [1, 2]Significantly more acidic than phenol (pKa ~10) due to electron-withdrawing fluorine atoms. This allows for selective deprotonation using weaker bases than typically required for phenols.
Solubility Lipophilic (neutral form)Highly soluble in DCM, EtOAc, and Toluene. Sparingly soluble in water unless deprotonated.
Volatility ModerateCan co-distill or sublime; rotary evaporation alone is rarely sufficient.
Reactivity Nucleophilic (O-center)Can react with electrophiles if carried over to the next step.

Method A: Liquid-Liquid Extraction (The "Workhorse" Protocol)

Best For: Stable, non-acidic products (e.g., ethers, protected amines) soluble in organic solvents. Mechanism: Converting the lipophilic 3,5-DFP into its water-soluble phenoxide salt.

Critical Parameter: Base Selection

Because the pKa of 3,5-DFP is ~8.0, you must choose a base with a conjugate acid pKa at least 2–3 units higher to drive the equilibrium completely to the salt form.

  • Sodium Bicarbonate (NaHCO₃): pH ~8.5. NOT RECOMMENDED. Too close to the pKa of 3,5-DFP. Equilibrium will not fully favor the aqueous phase, leaving residual phenol in the organic layer.

  • Sodium Carbonate (Na₂CO₃): pH ~11. EFFECTIVE. Good balance of strength and mildness.

  • Sodium Hydroxide (NaOH): pH ~14. HIGHLY EFFECTIVE. Ensures >99.9% removal but may hydrolyze esters or sensitive groups in your product.

Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane). Volume: ~10x the volume of your crude oil.

  • The Wash (The Critical Step):

    • Wash the organic layer 2x with 1M NaOH (if product is base-stable).

    • Alternative: If product contains esters, use 10% w/v K₂CO₃ (3 washes).

  • Phase Check: Ensure the aqueous layer is strongly basic (pH > 12) using pH paper. If the pH drops, the base is being consumed; add more base.

  • Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water/base.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ and concentrate.

Logic Flow: Extraction Strategy[2][3][4]

ExtractionLogic Start Crude Mixture (Product + 3,5-DFP) Decision Is Product Base-Sensitive? Start->Decision NaOH Wash with 1M NaOH (pH 14) Decision->NaOH No (Stable) Carbonate Wash with 10% K2CO3 (pH 11) Decision->Carbonate Yes (Esters/Halides) Separation Phase Separation NaOH->Separation Carbonate->Separation AqLayer Aqueous Layer (Contains 3,5-DFP Salt) Separation->AqLayer Impurity OrgLayer Organic Layer (Clean Product) Separation->OrgLayer Product

Figure 1: Decision matrix for selecting the appropriate aqueous wash based on product stability.

Method B: Scavenger Resins (Green & High-Throughput)

Best For: Acid/Base sensitive products, small-scale parallel synthesis, or avoiding emulsions. Mechanism: Solid-phase anion exchange. The resin acts as a "solid base," trapping the phenol.

Recommended Resins
Resin TypeCommercial NameFunctionalityMechanism
Strong Anion Exchange (SAX) Amberlyst® A-26 (OH form)Quaternary Ammonium HydroxideIrreversible binding of phenol as phenoxide.
Weak Base Amberlyst® A-21Tertiary AmineBinds acidic protons; effective due to 3,5-DFP's low pKa.
Protocol
  • Dissolve crude mixture in DCM or THF (avoid Methanol as it competes for active sites).

  • Add 3–5 equivalents (relative to expected impurity) of Amberlyst A-26 (OH form).

  • Agitate gently (orbit shaker) for 1–2 hours at room temperature.

  • Filter the mixture through a fritted funnel or cotton plug.

  • Rinse resin with solvent. The filtrate contains the purified product.

Method C: Chromatography & Visualization[5]

Best For: Difficult separations where extraction fails (e.g., amphoteric products).

Visualization (TLC)

3,5-DFP is electron-deficient but still reacts with specific phenol stains.

  • UV (254 nm): Strong absorption.

  • Ferric Chloride (FeCl₃): Specific for phenols.[2]

    • Recipe: 1% FeCl₃ in 50% aqueous methanol.

    • Result: 3,5-DFP usually appears as a colored spot (purple/green/brown) on a yellow background [5].

  • KMnO₄: General oxidation (Yellow spot on pink background).

Mobile Phase Optimization

Phenols often "streak" or "tail" on silica gel due to hydrogen bonding with silanols.

  • The Fix: Add 0.5% - 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of the phenol and sharpens the peak/spot.

Troubleshooting & FAQ

Q1: I used NaOH, but the 3,5-DFP is still there (visible by TLC). Why?

  • Diagnosis: You likely created an emulsion or the pH wasn't high enough in the aqueous layer.

  • Fix: Check the pH of the aqueous layer after mixing. It must be >12. If you used a huge volume of organic solvent, the partition coefficient might still leave traces. Perform 3 consecutive washes.[3]

Q2: My product is an amine. Will it extract with the phenol?

  • Analysis: If your product is a basic amine, it will remain in the organic layer during a basic wash (NaOH). This is the ideal scenario. The phenol goes to water (as salt); the amine stays in organic (as free base).

Q3: I am getting a terrible emulsion during extraction.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the biphasic mixture through a pad of Celite.

    • Switch to Method B (Resins) to avoid liquid-liquid interface issues entirely.

Q4: Can I remove it by vacuum drying?

  • Analysis: 3,5-DFP has a boiling point of ~68°C at 15 mmHg [1]. It is volatile, but relying on high-vacuum drying often leaves 1-5% residue. It is better to wash it out first, then dry.

References

  • BenchChem. (2025).[4] 3,5-Difluorophenol Properties and Solubility Guide. Retrieved from

  • ChemicalBook. (2025).[4] 3,5-Difluorophenol CAS 2713-34-0 Chemical Properties. Retrieved from

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Retrieved from

  • Sigma-Aldrich. (n.d.).[5] 3,5-Difluorophenol Product Specification. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: Ferric Chloride Stain. Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. The presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group imparts a distinct electronic and steric profile, which requires careful consideration in catalyst and reaction condition selection. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during experimentation.

Section 1: Understanding the Reactivity of this compound

Before delving into specific reaction troubleshooting, it's crucial to understand the inherent chemical properties of this compound. The two fluorine atoms significantly increase the acidity of the phenolic proton and render the aromatic ring electron-deficient. This heightened acidity can be advantageous for deprotonation but can also decrease the nucleophilicity of the resulting phenoxide. The electron-deficient nature of the aryl system makes it a challenging substrate for certain catalytic cycles, particularly those involving oxidative addition.

Section 2: C-O Cross-Coupling and Etherification Reactions

The formation of diaryl ethers from this compound is a common transformation. However, the reduced nucleophilicity of the corresponding phenoxide can lead to sluggish reactions and low yields.

Frequently Asked Questions & Troubleshooting

Question 1: My C-O coupling reaction with an aryl halide is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in C-O coupling reactions with this substrate are typically traced back to three main factors: inefficient catalyst activation, insufficient base strength to deprotonate the electron-deficient phenol, or catalyst inhibition.

Troubleshooting Workflow:

G start Low Yield in C-O Coupling base Step 1: Evaluate the Base start->base catalyst Step 2: Re-evaluate the Catalyst System base->catalyst If yield is still low ligand Step 3: Optimize the Ligand catalyst->ligand If no improvement temp Step 4: Adjust Reaction Temperature ligand->temp If still suboptimal solvent Step 5: Consider Solvent Effects temp->solvent Final optimization success Improved Yield solvent->success

Caption: Troubleshooting workflow for low-yielding C-O coupling reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Base: Due to the increased acidity of the difluorinated phenol, a strong base is necessary for complete deprotonation to the phenoxide. However, excessively strong bases can lead to side reactions.

    • Initial Choice: Start with K₃PO₄ or Cs₂CO₃. These are often effective in Buchwald-Hartwig C-O couplings.[1][2]

    • Troubleshooting: If deprotonation is incomplete (monitor by TLC or LC-MS for starting material), consider a stronger base like NaOtBu or KHMDS. Be cautious, as these can promote catalyst degradation at higher temperatures.

  • Re-evaluate the Catalyst System: Palladium- and copper-based catalysts are standard for this transformation.[3]

    • Palladium Catalysis (Buchwald-Hartwig): This is often the more versatile option. The choice of ligand is critical when coupling electron-deficient phenols.[2]

    • Copper Catalysis (Ullmann Condensation): This is a more traditional method that can be effective. It often requires higher temperatures.[1]

  • Optimize the Ligand (for Palladium Catalysis): The electron-deficient nature of the aryl ring in your substrate's coupling partner can make oxidative addition challenging. Bulky, electron-rich phosphine ligands are often required to facilitate this step and promote reductive elimination.

    • Recommended Ligands: Start with ligands from the Buchwald family, such as BrettPhos, RuPhos, or XPhos. These have proven effective for coupling challenging substrates.[4][5]

    • Screening: If initial choices fail, a high-throughput catalyst/ligand screening is advisable.[6]

Table 1: Recommended Catalyst Systems for C-O Coupling of this compound

Catalyst SystemLigandBaseSolventTypical Temperature (°C)Key Considerations
Pd₂(dba)₃ / LigandBrettPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Excellent for a wide range of aryl halides.[4]
CuI / LigandDM-Glycine or PhenanthrolineK₂CO₃DMSO or DMF100-140A cost-effective alternative, particularly for activated aryl iodides.[1]

Section 3: Suzuki-Miyaura Cross-Coupling Reactions

To utilize this compound in Suzuki-Miyaura coupling, the hydroxyl group must first be converted to a suitable leaving group, typically a triflate (OTf). The resulting aryl triflate is electron-deficient, which presents specific challenges for the catalytic cycle.

Frequently Asked Questions & Troubleshooting

Question 2: I've converted my phenol to the triflate, but the Suzuki coupling is sluggish and gives significant amounts of de-triflated starting material. What's going wrong?

Answer:

This is a classic problem when working with electron-deficient aryl triflates. The primary issues are often slow oxidative addition and competitive side reactions like hydrodetriflation or protodeboronation of the boronic acid partner.

Catalytic Cycle and Potential Pitfalls:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)(OTf)L_n pd0->pd2 Oxidative Addition (Often Slow) transmetal Transmetalation pd2->transmetal side_reaction1 Hydrodetriflation pd2->side_reaction1 reductive Reductive Elimination transmetal->reductive side_reaction2 Protodeboronation transmetal->side_reaction2 reductive->pd0 product Product reductive->product

Caption: Suzuki-Miyaura cycle with common side reactions for electron-deficient triflates.

Troubleshooting Strategy:

  • Catalyst and Ligand Selection: The key is to use a catalyst system that promotes rapid oxidative addition, outcompeting the side reactions.

    • Ligands: Highly electron-donating and sterically hindered phosphine ligands are essential. SPhos, XPhos, and RuPhos are excellent starting points.[4] These ligands stabilize the Pd(0) center and facilitate its insertion into the C-OTf bond.

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., SPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[7]

  • Base Selection: The choice of base is critical to avoid protodeboronation of your boronic acid coupling partner, especially if it is sensitive.

    • Milder Bases: Consider using K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or CsF if you observe significant boronic acid decomposition.[8] Biphasic solvent systems (e.g., toluene/water) can also be beneficial.

  • Solvent and Temperature:

    • Solvent: Anhydrous solvents like toluene, dioxane, or THF are typically used. Ensure they are properly degassed to prevent catalyst oxidation. In cases of poor solubility of starting materials, DMF can be used, but may require lower temperatures to avoid decomposition.[9]

    • Temperature: While higher temperatures can increase the rate of oxidative addition, they can also accelerate catalyst decomposition and side reactions. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.

Table 2: Recommended Catalyst Systems for Suzuki Coupling of the Corresponding Aryl Triflate

CatalystLigandBaseSolventTypical Temperature (°C)Key Considerations
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene/H₂O (10:1)80-100A robust system for electron-deficient triflates.[10]
SPhos Pd G3(Internal)K₂CO₃Dioxane90-110Pre-catalyst ensures reliable activation.[7]

Section 4: Buchwald-Hartwig Amination

Similar to the Suzuki coupling, amination reactions require the conversion of the phenol to a triflate or halide. The electron-deficient nature of the substrate again plays a crucial role.

Frequently Asked Questions & Troubleshooting

Question 3: My Buchwald-Hartwig amination is not proceeding to completion, and I observe decomposition of my starting materials.

Answer:

Incomplete conversion in Buchwald-Hartwig aminations of electron-deficient aryl halides/triflates is often due to catalyst deactivation or an inappropriate choice of base for the specific amine being coupled.[11]

Troubleshooting Protocol:

  • Ligand Choice is Paramount: The success of this reaction is highly dependent on the ligand. For electron-deficient electrophiles, bulky biarylphosphine ligands are generally the most effective.

    • Recommended Ligands: For primary amines, BrettPhos is often a good choice. For secondary amines, consider XPhos or RuPhos.[4]

  • Base Compatibility: The strength of the base must be matched to the pKa of the amine. Using a base that is too strong can lead to side reactions and catalyst decomposition.

    • For primary and secondary alkyl amines: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.

    • For anilines: A weaker base like K₃PO₄ or Cs₂CO₃ is often sufficient and can prevent side reactions.

  • Monitor for Catalyst Decomposition: Palladium catalysts can sometimes form inactive off-cycle species.[12]

    • Observation: A rapid change in color to black precipitate (palladium black) early in the reaction can indicate catalyst death.

    • Solution: Ensure rigorous exclusion of oxygen. Using a pre-catalyst can sometimes improve catalyst stability. Lowering the reaction temperature may also help.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Ethoxy-3,5-difluorophenyl triflate

  • To an oven-dried vial, add the aryl triflate (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • ACS Publications. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
  • ACS Publications. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). C–O cross-coupling reaction between phenols 26 and aryl halides 27.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct versus acetalization routes in the reaction network of catalytic HMF etherification. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Control Strategies for Process Chemists. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Drug Discovery Alliances. (n.d.). Catalytic Screening. Retrieved from [Link]

  • Wiley Online Library. (2024). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (2017). Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Rapid Catalyst Screening Services That Work. Retrieved from [Link]

  • National Institutes of Health. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Retrieved from [Link]

Sources

Navigating the Nuances of O-Alkylation: A Technical Guide for the Synthesis of 3,5-Difluorophenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the O-alkylation of 3,5-difluorophenol. The unique electronic properties of this substrate present specific challenges and opportunities that necessitate a careful and informed approach to reaction design. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you navigate these complexities and achieve optimal results in your ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the O-alkylation of 3,5-difluorophenol more challenging than that of phenol?

The primary challenge arises from the electronic effects of the two fluorine atoms on the aromatic ring. Fluorine is a highly electronegative element, and its presence significantly influences the properties of the phenol moiety in two key ways:

  • Increased Acidity: The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the corresponding phenoxide anion. This results in a lower pKa for 3,5-difluorophenol (predicted pKa ≈ 7.97) compared to phenol (pKa ≈ 10).[1][2] While this makes deprotonation easier, it also means the resulting 3,5-difluorophenoxide is a weaker nucleophile.

  • Reduced Nucleophilicity of the Phenoxide: The electron density on the oxygen atom of the 3,5-difluorophenoxide is diminished due to the inductive effect of the fluorine atoms. This reduced nucleophilicity can lead to slower reaction rates for the desired SN2 reaction with the alkylating agent.

Q2: How does the increased acidity of 3,5-difluorophenol impact the choice of base?

The increased acidity of 3,5-difluorophenol means that a wider range of bases can be used for its deprotonation compared to phenol.[3] However, the choice of base is critical and should be guided by the strength of the base and the desired reaction conditions. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete deprotonation and low conversion.

Q3: What are the potential side reactions to be aware of during the O-alkylation of 3,5-difluorophenol?

The primary side reaction of concern is C-alkylation .[4] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions.[5]

Another potential side reaction, particularly with sterically hindered or secondary/tertiary alkyl halides, is an elimination reaction (E2) of the alkylating agent, which is promoted by strong, sterically hindered bases.

Troubleshooting Guide

Issue 1: Low or No Conversion of 3,5-Difluorophenol
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation Use a stronger base or a slight excess of the current base.The pKa of 3,5-difluorophenol is approximately 7.97.[1][2] While more acidic than phenol, a sufficiently strong base is still required for complete deprotonation to the more reactive phenoxide.
Insufficient Reaction Temperature Gradually increase the reaction temperature.The reduced nucleophilicity of the 3,5-difluorophenoxide may require higher temperatures to achieve a reasonable reaction rate.
Poorly Reactive Alkylating Agent Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).The rate of the SN2 reaction is dependent on the leaving group ability of the alkylating agent.[6]
Solvent Effects Switch to a polar aprotic solvent such as DMF or acetonitrile.These solvents can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" phenoxide anion more available for reaction.
Issue 2: Formation of C-Alkylated Byproducts
Possible Cause Troubleshooting Suggestion Rationale
"Hard" vs. "Soft" Nucleophile/Electrophile Mismatch Use a "harder" alkylating agent if possible.The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms are "softer". Hard-soft acid-base (HSAB) theory suggests that hard nucleophiles react faster with hard electrophiles.
Solvent Choice Use a polar aprotic solvent (e.g., DMF, DMSO).Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more accessible for alkylation.
Counter-ion Effect Use a larger counter-ion for the base (e.g., Cs₂CO₃ instead of K₂CO₃ or NaH).Larger cations like cesium can lead to a "freer" or more dissociated phenoxide anion, which tends to favor O-alkylation. Cesium carbonate is often reported to be highly effective for O-alkylation of phenols.[7][8][9][10]
Issue 3: Decomposition of Starting Materials or Products
Possible Cause Troubleshooting Suggestion Rationale
Reaction Temperature is Too High Lower the reaction temperature and extend the reaction time.Electron-deficient aromatic compounds can be susceptible to nucleophilic aromatic substitution or other decomposition pathways at elevated temperatures.
Presence of Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Phenols and phenoxides can be sensitive to oxidation, especially at higher temperatures.

Experimental Protocols

General Procedure for O-Alkylation of 3,5-Difluorophenol using Potassium Carbonate
  • To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Recommended Procedure for Challenging O-Alkylations of 3,5-Difluorophenol using Cesium Carbonate
  • To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous acetonitrile or DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualization of Key Concepts

O_vs_C_Alkylation cluster_O_Alkylation O-Alkylation (Kinetic Control) cluster_C_Alkylation C-Alkylation (Thermodynamic Control) Phenoxide 3,5-Difluorophenoxide (Ambident Nucleophile) O_Product O-Alkylated Product (Ether) Phenoxide->O_Product Favored by: - Polar aprotic solvents - Larger counter-ions (Cs+) - 'Harder' electrophiles C_Product C-Alkylated Product (Substituted Phenol) Phenoxide->C_Product Favored by: - Protic solvents - High temperatures - 'Softer' electrophiles AlkylHalide Alkyl Halide (R-X) (Electrophile)

Caption: Competing pathways in the alkylation of 3,5-difluorophenoxide.

Base_Selection_Workflow Start Start: O-Alkylation of 3,5-Difluorophenol Acidity Consider Acidity: pKa ≈ 7.97 (more acidic than phenol) Start->Acidity BaseChoice Select Base Acidity->BaseChoice WeakBase Weak Base (e.g., K₂CO₃, Cs₂CO₃) BaseChoice->WeakBase Good starting point, milder conditions StrongBase Strong Base (e.g., NaH, KOtBu) BaseChoice->StrongBase For unreactive alkylating agents, use with caution (potential for side reactions) Reaction Perform Reaction WeakBase->Reaction StrongBase->Reaction Analysis Analyze Outcome Reaction->Analysis Success Successful O-Alkylation Analysis->Success High Yield of O-Product Troubleshoot Troubleshoot: Low Yield or Side Products Analysis->Troubleshoot Low Yield or C-Alkylation/Elimination

Caption: Decision workflow for base selection in the O-alkylation of 3,5-difluorophenol.

Analytical Monitoring

The progress of the O-alkylation reaction can be effectively monitored by the following techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting phenol and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for both monitoring the reaction progress and identifying the products and byproducts formed.[11][12] It can provide quantitative information about the conversion and selectivity of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and confirming its structure. The disappearance of the phenolic proton signal in ¹H NMR is a clear indicator of a successful O-alkylation.

References

  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (n.d.). Stack Exchange. Retrieved from [Link]

  • Process for alkoxylation of phenols. (1981). Google Patents.
  • Phenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis method of 3, 5-difluorophenol. (2021). Eureka | Patsnap. Retrieved from [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Experiment 12. Retrieved from [Link]

  • Alkylation of Phenol: A Mechanistic View. (2006). ResearchGate. Retrieved from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2011). ResearchGate. Retrieved from [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). MDPI. Retrieved from [Link]

  • 2,6-Difluorophenol | C6H4F2O | CID 94392. (n.d.). PubChem. Retrieved from [Link]

  • The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings. (2014, February). Fluorine notes. Retrieved from [Link]

  • Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. (2010). ResearchGate. Retrieved from [Link]

  • Preparation method of 3, 5-difluorophenol. (2021). Google Patents.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). EPA. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. Retrieved from [Link]

  • Chapter 24: Phenols. (n.d.). Retrieved from [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). PubMed. Retrieved from [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2018). PMC - PubMed Central. Retrieved from [Link]

  • MCQ-58: On acidity of of fluorophenols. (2023, April 20). YouTube. Retrieved from [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (2010). PMC. Retrieved from [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2022). MDPI. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved from [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2018). ResearchGate. Retrieved from [Link]

  • Reaction pathway for the direct O-alkylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Cs2Co3 Promoted O-Alkylation of Phenols. (1999). Semantic Scholar. Retrieved from [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? (2016, February 22). ResearchGate. Retrieved from [Link]

  • Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety. (2024). MDPI. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Reactions of phenols. (2018, February 19). BrainKart. Retrieved from [Link]

  • PROCESS FOR THE O-ALKYLATION OF PHENOLS. (1975). Google Patents.
  • 2025-26 II Puc Model Question Paper-1 With Answers. (n.d.). Scribd. Retrieved from [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2018). ResearchGate. Retrieved from [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2011). MDPI. Retrieved from [Link]

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). cromlab-instruments.es. Retrieved from [Link]

  • ChemInform Abstract: Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. (1995). ResearchGate. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenol Alkylation using Cs2CO3 as base. (2004, January 26). Hive Novel Discourse. Retrieved from [https://hive.d अमृत.com/novel-discourse/phenol-alkylation-using-cs2co3-as-base-t484676.html]([Link] अमृत.com/novel-discourse/phenol-alkylation-using-cs2co3-as-base-t484676.html)

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Validation & Comparative

Definitive Structural Validation of 4-Ethoxy-3,5-difluorophenol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structural Certainty

In the development of advanced liquid crystals and fluorinated pharmaceutical intermediates, 4-Ethoxy-3,5-difluorophenol (CAS: 126163-56-2) presents a unique characterization challenge. While routine spectroscopic methods (


H/

F NMR, IR) confirm functional groups, they fail to definitively map the supramolecular architecture—specifically the hydrogen-bonding networks and dipole alignments driven by the 3,5-difluoro substitution pattern.

This guide outlines the validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" approach against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable metric for establishing material identity and solid-state behavior.

The Analytical Challenge: Why Standard Methods Fall Short

Before detailing the XRD protocol, it is critical to understand why standard "quick" analytics are insufficient for this specific fluorinated phenol.

The NMR Blind Spot

In solution-state NMR, the 3,5-difluoro motif creates complex coupling patterns.

  • 
    H NMR:  The phenolic proton (-OH) signal is often broad and concentration-dependent due to rapid exchange, obscuring crucial H-bonding information.
    
  • 
    F NMR:  While excellent for confirming fluorine presence, it cannot determine the spatial orientation of the ethoxy tail relative to the fluorine atoms in the solid state—a critical parameter for liquid crystal mesophase prediction.
    
The IR Ambiguity

Infrared spectroscopy will show the broad O-H stretch (


), but it cannot distinguish between:
  • Intramolecular H-bonding (O-H···F).

  • Intermolecular H-bonding (O-H···O dimer).

  • Infinite polymeric chains.

SC-XRD is the only technique that directly visualizes these interactions.

Comparative Performance Guide

The following table summarizes the capabilities of SC-XRD versus standard alternatives for this compound validation.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C,

F)
FT-IR Spectroscopy
Absolute Configuration Direct Determination (xyz coordinates)Inferred (via coupling constants)Indirect (functional group ID)
H-Bonding Topology Visualized (Dimer vs. Chain)Averaged/Obscured by solventQualitative only
Conformational Analysis Precise (Torsion angles defined)Time-averaged (dynamic rotation)No conformational data
Packing Forces Quantifiable (

-

stacking, F···F contacts)
Invisible Invisible
Sample State Solid Crystal (Native state)Solvated (Artificial environment)Solid (KBr pellet/ATR)

Experimental Protocol: Self-Validating Workflow

The low melting point of this compound (


) makes it prone to "oiling out" rather than crystallizing. The following protocol is optimized to overcome this thermodynamic barrier.
Phase 1: Crystal Growth (The "Slow-Cool" Hybrid Method)

Goal: Obtain a single, defect-free crystal


 mm.
  • Solvent Selection: Use a binary system. The compound is soluble in ethanol but insoluble in heptane.

    • Solvent A: Ethanol (Polar, H-bond disrupting).

    • Solvent B: n-Heptane (Non-polar antisolvent).

  • Dissolution: Dissolve 50 mg of this compound in 1.5 mL of warm Ethanol (

    
    ). Ensure complete dissolution.
    
  • Layering: Carefully layer 0.5 mL of n-Heptane on top using a syringe. Do not mix.

  • Nucleation Control: Seal the vial with Parafilm, poke one single pinhole to allow ultra-slow evaporation.

  • Incubation: Place in a vibration-free environment at

    
     (refrigerator). The temperature drop combined with slow antisolvent diffusion promotes high-quality nucleation.
    
Phase 2: Data Collection (Low-Temperature Lock)

Goal: Minimize thermal ellipsoids to resolve the ethoxy chain disorder.

  • Mounting: Select a block-like crystal under a polarizing microscope. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).

  • Cryo-Cooling: Immediately flash-cool the crystal to 100 K using a liquid nitrogen stream.

    • Why? Room temperature collection will result in high thermal motion of the ethoxy tail, making the structure unresolvable.

  • Diffraction: Collect a full sphere of data using Mo-K

    
     radiation (
    
    
    
    Å).
    • Target Resolution: 0.75 Å or better.

Phase 3: Structure Refinement
  • Indexing: Determine the unit cell dimensions. Expect a monoclinic or triclinic system common for phenols.

  • Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (F, O, C).

  • Refinement: Use Least-Squares (SHELXL).

    • Critical Check: Locate the hydroxyl hydrogen in the difference Fourier map. Do not place it geometrically. Its position defines the H-bond network.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision gates.

ValidationWorkflow Start Crude this compound Screen Purity Screen (TLC/GC) Start->Screen Cryst Binary Solvent Crystallization (EtOH/Heptane @ 4°C) Screen->Cryst >98% Pure Check Microscopy Check: Birefringence? Cryst->Check Check->Cryst No (Oil/Amorphous) -> Adjust Solvent Mount Mount & Flash Cool (100 K) Check->Mount Yes (Single Crystal) XRD Data Collection (Mo-Kalpha) Mount->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Validation (R-factor < 5%) Solve->Refine Final Valid Structure: Packing & H-Bonds Defined Refine->Final

Figure 1: Step-by-step decision matrix for crystallographic validation of low-melting fluorinated phenols.

Interpreting the Results: What to Look For

When analyzing the solved structure, the following molecular interaction map defines the material's properties.

Interactions Phenol_OH Phenolic -OH Fluorine_3 3-Fluoro Phenol_OH->Fluorine_3 Intramolecular Weak Interaction Neighbor_O Neighbor Molecule (O) Phenol_OH->Neighbor_O Primary H-Bond (Strong: 1.8-2.0 Å) Fluorine_5 5-Fluoro Neighbor_Ring Neighbor Ring (pi-system) Fluorine_5->Neighbor_Ring F...pi Interaction (Stabilizing) Ethoxy 4-Ethoxy Tail Ethoxy->Ethoxy Van der Waals Packing

Figure 2: Key supramolecular interactions revealed by XRD that control melting point and solubility.

Key Structural Metrics[1][2][3]
  • O-H···O Distance: Expect a distance of ~2.7–2.9 Å between the donor oxygen and acceptor oxygen of the neighboring molecule. This confirms the intermolecular hydrogen bonding network.

  • Torsion Angle (C-C-O-C): The angle of the ethoxy group relative to the phenyl ring determines the molecule's planarity. A planar conformation (

    
     or 
    
    
    
    ) suggests strong conjugation and higher packing efficiency.
  • Fluorine Contacts: Look for F···F distances

    
     Å (sum of van der Waals radii). These "halogen bonds" are critical for the stability of fluorinated liquid crystals.
    

Conclusion

While NMR and IR provide necessary preliminary data, they are insufficient for the rigorous validation of This compound . The specific electronic effects of the fluorine atoms and the conformational flexibility of the ethoxy group require the absolute resolution of Single Crystal X-ray Diffraction .

By following the low-temperature crystallization and data collection protocols outlined above, researchers can generate a self-consistent structural model that not only validates the chemical identity but also predicts the material's bulk physical properties.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7172027, 4-Bromo-3,5-difluorophenol. (Analogous fluorinated phenol properties).[1][2] Retrieved from [Link]

  • Reutzel-Edens, S. M. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. ACS Publications. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • University of Fribourg. (2025). Guide for Crystallization of Low Melting Solids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethoxy-Difluorophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a novel chemical entity. The subtle differences in the arrangement of substituents on an aromatic ring can lead to significant variations in biological activity and pharmacological properties. This guide provides an in-depth spectroscopic comparison of ethoxy-difluorophenol isomers, offering both theoretical insights and practical, field-proven experimental protocols to unequivocally distinguish between them.

The Importance of Isomeric Purity

Ethoxy-difluorophenol isomers, with the molecular formula C₈H₈F₂O₂, are valuable building blocks in medicinal chemistry and materials science. The positions of the ethoxy group, the two fluorine atoms, and the hydroxyl group on the phenol ring dictate the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, each isomer will exhibit a unique spectroscopic fingerprint. This guide will focus on the most common and illustrative examples of these isomers to highlight the power of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. We will explore how ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques can be leveraged for unambiguous identification.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to resolve overlapping signals and definitively assign proton and carbon resonances. A standard ¹H NMR provides the initial overview, while ¹³C NMR confirms the number of unique carbon environments. For complex aromatic systems like ethoxy-difluorophenol isomers, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable for establishing connectivity and confirming substituent positions. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the ethoxy-difluorophenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Observe the chemical shifts (δ), signal integrations, and coupling patterns (multiplicities and coupling constants, J).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This will show each unique carbon as a singlet.

    • A DEPT-135 experiment can be run to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

  • 2D NMR Acquisition (if necessary for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the positions of substituents.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Fourier Transform Phase & Baseline Correction acquire_2D->process analyze Peak Picking Integration Coupling Analysis process->analyze assign Assign Signals analyze->assign elucidate Elucidate Structure assign->elucidate

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Predicted Key IR Absorption Bands for Ethoxy-Difluorophenol Isomers

Table 3: Predicted IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Comments
O-H stretch (phenol)3200-3600 (broad)The broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000-3100Typically sharp peaks.
C-H stretch (aliphatic)2850-3000From the ethoxy group.
C=C stretch (aromatic)1450-1600Multiple sharp bands.
C-O stretch (ether)1200-1300 (asymmetric)Phenyl alkyl ethers show two strong C-O stretches.
C-O stretch (phenol)1000-1200 (symmetric)Often overlaps with other signals.
C-F stretch1100-1400Strong absorptions; positions can vary with substitution.
C-H bend (out-of-plane)750-900Diagnostic for substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes (e.g., -OH, -OR) and chromophores (the aromatic ring). The different substitution patterns of the isomers will lead to subtle but measurable differences in their UV-Vis spectra.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the λ_max. A polar solvent like ethanol is a good starting point. Comparing the spectra in solvents of varying polarity can provide additional information about the nature of the electronic transitions.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solution Preparation: Prepare a dilute solution of the ethoxy-difluorophenol isomer in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. A typical concentration is in the micromolar range.

  • Blank Measurement: Fill a matched cuvette with the pure solvent to be used as a blank.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record the baseline. Then, replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Diagram: UV-Vis Spectrophotometry Logical Flow

UVVis_Flow start Prepare Dilute Sample Solution blank Prepare Solvent Blank start->blank measure_blank Measure Baseline blank->measure_blank measure_sample Measure Sample Absorbance measure_blank->measure_sample analyze Identify λ_max measure_sample->analyze end Report Results analyze->end

Caption: A logical flow diagram for a UV-Vis spectrophotometry experiment.

Predicted UV-Vis Absorption Maxima (λ_max)

The electronic effects of the substituents will influence the energy of the π → π* transitions. The -OH and -OC₂H₅ groups are activating (electron-donating), while the -F atoms are deactivating (electron-withdrawing) via induction but activating via resonance. The net effect on λ_max will depend on the relative positions of these groups.

Table 4: Predicted UV-Vis λ_max (in Ethanol)

IsomerPredicted λ_max (nm)Rationale
2-Ethoxy-4,6-difluorophenol ~275-285The ethoxy group ortho to the hydroxyl may cause some steric hindrance, slightly affecting conjugation.
3-Ethoxy-2,4-difluorophenol ~280-290The ethoxy group is meta to the hydroxyl, potentially leading to a different electronic interaction.
4-Ethoxy-2,6-difluorophenol ~285-295The para-relationship between the strong electron-donating ethoxy and hydroxyl groups should lead to the most significant bathochromic (red) shift.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all ethoxy-difluorophenol isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).

Causality Behind Experimental Choices in MS

Electron ionization (EI) is a common technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum for a given compound. GC-MS is particularly well-suited for separating volatile isomers before they enter the mass spectrometer, providing an additional layer of identification based on retention time.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. The isomers will separate based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized (typically by EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: Analyze the retention time from the GC and the mass spectrum for each separated isomer. Look for the molecular ion peak (M⁺) and characteristic fragment ions.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis inject Inject Sample separate Separate Isomers inject->separate ionize Ionize separate->ionize analyze Analyze m/z ionize->analyze detect Detect Ions analyze->detect process Process Data detect->process interpret Interpret Spectra process->interpret

comparing the liquid crystal properties of different ethoxy-difluorophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ethoxy-difluorophenol derivatives , a critical class of liquid crystal (LC) mesogens used primarily in Vertical Alignment (VA) display modes due to their negative dielectric anisotropy (


).

Executive Summary & Structural Scope

Audience: Materials Scientists, LC Formulation Engineers, and Medicinal Chemists (Structural Analogs).

This guide objectively compares three distinct classes of mesogens derived from the 4-ethoxy-2,3-difluorophenol core. This moiety is chemically significant because the lateral fluorine atoms at the 2,3-positions induce a strong dipole moment perpendicular to the molecular long axis, resulting in negative dielectric anisotropy (


). The ethoxy tail provides a specific balance between melting point depression and rotational viscosity (

).

The Comparators:

  • Type A (Biphenyls): High birefringence (

    
    ), high thermal stability.
    
  • Type B (Cyclohexyl-Phenyls): Low viscosity, moderate

    
    .
    
  • Type C (Heterocyclic/Tetrahydropyrans): Ultra-high negative

    
    , steep electro-optical response.
    

Technical Comparison: Performance Metrics

The following data synthesizes experimental values for representative derivatives where the core is 4-ethoxy-2,3-difluorophenyl linked to different rigid cores.

Table 1: Physicochemical Property Comparison
PropertyType A: Biphenyl Derivative Type B: Cyclohexyl Derivative Type C: Tetrahydropyran (THP) Derivative
Molecular Structure 4'-propyl-4-ethoxy-2,3-difluorobiphenyl4-(trans-4-propylcyclohexyl)-1-ethoxy-2,3-difluorobenzene2-(4-ethoxy-2,3-difluorophenyl)-5-propyltetrahydropyran
Clearing Point (

)
145°C - 155°C85°C - 95°C110°C - 120°C
Dielectric Anisotropy (

)
-3.5 to -4.5-4.0 to -5.0-7.0 to -8.5
Optical Anisotropy (

)
High (~0.18 - 0.22) Low (~0.08 - 0.10)Moderate (~0.12)
Rotational Viscosity (

)
High (> 200 mPa·s)Low (< 100 mPa·s) Moderate (130-150 mPa·s)
Application Focus High-contrast TV / Outdoor DisplaysFast-response Monitors / MobileLow-voltage Driving / Energy Efficient
Critical Analysis of Causality
  • Dielectric Anisotropy: Type C exhibits the most negative

    
     because the oxygen atoms in the tetrahydropyran ring contribute to the transverse dipole moment, reinforcing the effect of the 2,3-difluoro substitution.
    
  • Viscosity vs. Birefringence: Type A utilizes a biphenyl core, increasing

    
    -conjugation (high 
    
    
    
    ) but significantly increasing molecular rigidity and viscosity. Type B breaks this conjugation with a saturated cyclohexane ring, drastically lowering viscosity at the cost of optical power.
  • The Ethoxy Role: Compared to longer alkoxy chains (e.g., butoxy), the ethoxy group maintains a lower melting point without introducing excessive conformational disorder that would destabilize the nematic phase.

Structure-Property Relationship Visualization

The following diagram illustrates how structural modifications to the ethoxy-difluorophenol core dictate macroscopic LC properties.

LC_Properties Core Ethoxy-2,3-Difluorophenol Core Mod_Biphenyl Link: Phenyl Ring (Type A) Core->Mod_Biphenyl Mod_Cyclo Link: Cyclohexane (Type B) Core->Mod_Cyclo Mod_THP Link: Tetrahydropyran (Type C) Core->Mod_THP Prop_Dn High Birefringence (Δn) Enhanced π-Conjugation Mod_Biphenyl->Prop_Dn Rigid Core Prop_Visc Low Rotational Viscosity (γ1) Reduced Molecular Friction Mod_Cyclo->Prop_Visc Saturated Ring Prop_De High Negative Δε Dipole Reinforcement Mod_THP->Prop_De Heteroatom Effect App_TV TV / High Contrast Prop_Dn->App_TV App_Mobile Mobile / Fast Response Prop_Visc->App_Mobile App_LowV Low Voltage / Green Tech Prop_De->App_LowV

Caption: Causal flow from molecular modification of the difluorophenol core to macroscopic device performance.

Experimental Protocols (Self-Validating)

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps.

Protocol 1: Determination of Dielectric Anisotropy ( )

Objective: Measure the difference between permittivity parallel (


) and perpendicular (

) to the molecular director.[1]
  • Cell Preparation:

    • Prepare two Indium Tin Oxide (ITO) glass cells:

      • Cell A (Homeotropic): Coated with polyimide (e.g., JALS-204) for vertical alignment.

      • Cell B (Planar): Coated with polyimide (e.g., SE-130) and rubbed for parallel alignment.

    • Validation: Measure the empty cell gap using interferometry. Target gap: 5-8

      
      .
      
  • Filling:

    • Fill cells with the ethoxy-difluorophenol derivative via capillary action at

      
       (isotropic phase) to prevent flow alignment artifacts.
      
    • Anneal at

      
       for 30 minutes.
      
  • Capacitance Measurement:

    • Use an LCR meter (e.g., Agilent 4284A) at 1 kHz and 1 Vrms (below threshold voltage).

    • Measure Capacitance (

      
      ) for both cells.
      
  • Calculation:

    • Note: For 2,3-difluoro derivatives, expect

      
      , yielding a negative 
      
      
      
      .
Protocol 2: Synthesis of the Ethoxy-Difluorophenol Core

Objective: Reliable generation of the 4-ethoxy-2,3-difluorophenol intermediate.

  • Starting Material: 2,3-difluorophenol.[2]

  • Protection (Optional but Recommended): If coupling complex cores, protect the phenol first. For direct etherification:

  • Etherification:

    • Dissolve 2,3-difluorophenol in Acetone/K2CO3.

    • Add Ethyl Bromide (1.1 eq) dropwise at reflux.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Disappearance of the phenol spot indicates completion.

  • Lithiation (For Core Extension):

    • If extending the core, perform lithiation at the 4-position using n-BuLi at -78°C.

    • Critical Step: Temperature must remain below -70°C to prevent "benzyne" formation or fluorine elimination.

Workflow Visualization: Characterization Pipeline

Characterization_Workflow Sample Synthesized Derivative Check_Purity Check Purity (HPLC > 99.5%) Sample->Check_Purity POM Polarized Optical Microscopy (Texture ID) Result_Nematic Nematic Phase Confirmed POM->Result_Nematic Schlieren Texture Result_Smectic Smectic Phase (Undesired) POM->Result_Smectic Focal Conic Texture DSC DSC Analysis (Phase Transition T) DSC->POM Determine T ranges Dielectric Dielectric Spectroscopy (Δε Measurement) Check_Purity->Sample Fail (Recrystallize) Check_Purity->DSC Pass Result_Nematic->Dielectric Proceed to Electro-Optics

Caption: Standardized workflow for validating liquid crystalline properties of new derivatives.

References

  • BenchChem Technical Support. (2025).[2] 2,3-Difluorophenol in the Synthesis of Advanced Liquid Crystals. BenchChem Application Notes.

  • Araki, K., et al. (2015). Stereoselective Synthesis and Physicochemical Properties of Liquid-Crystal Compounds Possessing a trans-2,5-disubstituted Tetrahydropyran Ring With Negative Dielectric Anisotropy. Chemistry – A European Journal.

  • Song, Q., et al. (2009).[3] Diluters' effects on high Δn and low-viscosity negative Δε terphenyl liquid crystals. Liquid Crystals.[2][3][4][5][6][7][8][9][10][11][12]

  • Gao, A., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. MDPI Crystals.

  • Merck KGaA. (2021). Liquid Crystals: Physics and Applications. Merck Display Materials Technical Papers.

Sources

A Comparative Guide to In Vitro Assay Validation: Leveraging 4-Ethoxy-3,5-difluorophenol as a Novel Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reliability of in vitro assays is paramount. Robust and reproducible data from these assays form the bedrock of critical decisions, from lead optimization to preclinical safety assessment. This guide provides a comprehensive framework for the validation of in vitro assays, with a specific focus on the utility of 4-Ethoxy-3,5-difluorophenol as a well-characterized analytical standard. We will delve into the principles of assay validation, present a detailed experimental protocol, and offer a comparative analysis against other common standards.

The Critical Role of a Reference Standard in Assay Validation

The validation of an in vitro assay is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[1][2][3] A key component of this process is the use of a reference standard, a highly purified and well-characterized compound.[4][5] The reference standard serves as a consistent point of reference against which the performance of the assay is measured. Its role is to ensure accuracy, precision, and reproducibility over time and across different laboratories.[6]

Why this compound?

While not yet a universally adopted standard, this compound, a compound available with high purity (e.g., 97%)[7], presents several advantageous characteristics for use as a reference standard in various in vitro assays, particularly those involving enzymatic or cell-based endpoints sensitive to phenolic compounds. Its fluorinated structure can offer enhanced stability and potentially unique interactions within biological systems, making it a valuable tool for specific assay contexts. The ethoxy group provides a degree of lipophilicity, which can be relevant for assays involving cell membrane transport or interaction with hydrophobic binding pockets.

Pillars of In Vitro Assay Validation

A comprehensive assay validation protocol should address several key parameters to ensure the reliability of the data generated.[2][8][9][10] These parameters are established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[9][11][12][13]

  • Specificity and Selectivity: This assesses the ability of the assay to measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or related molecules.[8]

  • Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. It is typically determined by analyzing samples with known concentrations of the analyte (spiked samples).[8]

  • Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) and is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][14]

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Workflow for In Vitro Assay Validation

The following diagram outlines a typical workflow for validating an in vitro assay using this compound as a reference standard.

AssayValidationWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting prep_standard Prepare Stock Solution of this compound prep_qc Prepare Quality Control (QC) Samples prep_standard->prep_qc accuracy_precision Accuracy & Precision Assessment prep_qc->accuracy_precision prep_assay Prepare Assay Reagents and Cell Cultures linearity Linearity & Range Assessment prep_assay->linearity data_analysis Statistical Analysis of Results linearity->data_analysis accuracy_precision->data_analysis specificity Specificity & Selectivity Testing specificity->data_analysis robustness Robustness Evaluation robustness->data_analysis lod_loq Determine LOD & LOQ data_analysis->lod_loq acceptance Compare Against Acceptance Criteria lod_loq->acceptance report Generate Validation Report acceptance->report

Caption: A stepwise workflow for in vitro assay validation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for validating a hypothetical cell-based cytotoxicity assay using this compound as a reference standard.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution: Accurately weigh a precise amount of this compound (97% purity) and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in the assay buffer or cell culture medium to cover the expected working range of the assay.

  • QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) from a separate weighing of the reference standard to ensure an unbiased assessment of accuracy and precision.

2. Linearity and Range Assessment:

  • Analyze the calibration standards in triplicate.

  • Plot the assay response versus the nominal concentration of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (r²). An r² > 0.99 is generally considered acceptable.

  • The range is the concentration interval over which linearity, accuracy, and precision are acceptable.[11]

3. Accuracy and Precision Assessment:

  • Analyze the low, medium, and high QC samples in at least five replicates on three different days to determine intra- and inter-assay precision and accuracy.

  • Accuracy: Calculate the percent recovery of the measured concentration compared to the nominal concentration. Acceptance criteria are typically within ±15% of the nominal value (±20% for the LOQ).

  • Precision: Calculate the relative standard deviation (RSD) or coefficient of variation (CV) for the replicates of each QC level. Acceptance criteria are typically ≤15% RSD (≤20% for the LOQ).

4. Specificity and Selectivity Testing:

  • Analyze blank samples (matrix without the analyte) to ensure no significant signal is detected.

  • Analyze samples spiked with potentially interfering substances (e.g., structurally related compounds, formulation excipients) to assess their impact on the assay signal for this compound.

5. Robustness Evaluation:

  • Introduce small, deliberate variations to the assay parameters, such as incubation time, temperature, and reagent concentrations.[8]

  • Analyze the medium QC sample under each varied condition and compare the results to those obtained under the normal operating conditions. The results should not deviate significantly, demonstrating the robustness of the assay.

6. Determination of LOD and LOQ:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and ≤20% for precision).[14]

Comparative Analysis of Reference Standards

The choice of a reference standard is critical and depends on the specific assay and its intended application. Below is a comparison of this compound with other commonly used types of standards.

Standard Type This compound Commercially Available Certified Reference Materials (CRMs) In-house Isolated and Characterized Compounds
Purity & Characterization High purity (e.g., 97%) available from chemical suppliers. Further characterization may be required.Extensively characterized with a certificate of analysis detailing purity and uncertainty.Purity and identity must be rigorously established in-house, which can be resource-intensive.
Cost Generally lower cost compared to CRMs.Higher cost due to the extensive characterization and certification process.Initial cost may be low, but the cost of full characterization can be substantial.
Availability Readily available from various chemical suppliers.Available from specialized providers and pharmacopeias (e.g., USP, EP).Availability is dependent on in-house synthesis and purification capabilities.
Regulatory Acceptance May require additional justification and documentation for use in regulated environments.Generally well-accepted by regulatory agencies due to their high level of characterization.Requires extensive documentation and justification to be accepted by regulatory authorities.
Suitability Potentially well-suited for specific assays where its chemical properties are advantageous.Broad applicability for a wide range of standard assays.Tailor-made for novel assays where no commercial standard is available.

Conclusion

The validation of in vitro assays is a critical process that ensures the generation of reliable and reproducible data for decision-making in drug development.[3] The use of a well-characterized reference standard is fundamental to this process. This compound, with its high purity and distinct chemical properties, presents a promising option as a reference standard for specific in vitro applications.

This guide provides a comprehensive framework for assay validation, grounded in established scientific principles and regulatory expectations. By following a rigorous validation protocol, researchers can have confidence in their in vitro data, ultimately contributing to the development of safe and effective medicines. The principles outlined here, from establishing specificity and accuracy to assessing robustness, provide a self-validating system that ensures the integrity of the scientific findings.

References

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available from: [Link]

  • Miethe G, Sponer G. [The Development and Approval of Alternative Methods to Bioassays Used for Quality Assurance, a Challenge for the Pharmaceutical Industry and the Authorities]. ALTEX. 2002;19(3):115-21. German. PubMed PMID: 12165813. Available from: [Link]

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. 2024. Available from: [Link]

  • Stelzer GT, et al. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Cytometry B Clin Cytom. 2013 Sep-Oct;84(5):282-5. doi: 10.1002/cyto.b.21104. PubMed PMID: 23836679. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidance Document on Good In Vitro Method Practices (GIVIMP). 2018. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Implementing Alternative Methods. 2025. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • AIMPLAS. In vitro bioassays. Available from: [Link]

  • Bioanalysis Zone. FDA releases draft of bioanalytical method validation. Available from: [Link]

  • Quality Assistance. Analytical method validation: are your analytical methods suitable for intended use? 2023. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Webinar | Training and orientation on validation of methods at the OECD. 2023. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. 2010. Available from: [Link]

  • Scientech. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link]

  • Bignami P, et al. Value and limitation of in vitro bioassays to support the application of the threshold of toxicological concern to prioritise unidentified chemicals in food contact materials. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017;34(1):148-167. doi: 10.1080/19440049.2016.1250424. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. 2020. Available from: [Link]

  • Oekotoxzentrum. Selection criteria to select in vitro bioassays for implementation and use. Available from: [Link]

  • PharmaCompare.com. Pharmaceutical Analytical Standards. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. 2017. Using 21st Century Science to Improve Risk-Related Evaluations. Washington, DC: The National Academies Press. Available from: [Link]

  • Skanda Life Sciences. Cell based assays – Assay Development and Validation. 2024. Available from: [Link]

  • Sharma A, et al. Analytical method validation: A brief review. J Pharm Sci Res. 2012;4(10):1947-1953. Available from: [Link]

  • Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. 2021. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]

  • Physicians Committee for Responsible Medicine. Updates to OECD in vitro and in chemico test guidelines. 2024. Available from: [Link]

  • AMSbiopharma. Drug Development Priorities: Preclinical Data Drives Regulatory Success. 2025. Available from: [Link]

  • A Guide to Using Analytical Standards. Available from: [Link]

  • Triverity Laboratories. Analytical Development for Pharmaceutical Products: A Comprehensive Guide. 2024. Available from: [Link]

  • PubChem. 4-Ethoxyphenol. Available from: [Link]

  • CP Lab Safety. This compound, 97% Purity, C8H8F2O2, 1 gram. Available from: [Link]

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Precision Thermochemistry of Difluorophenol Isomers: A Comparative Calorimetric Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication for pharmaceutical and physical chemistry professionals. It bypasses standard templates to focus on the predictive utility of calorimetric data in drug design.

Executive Summary: The Fluorine Effect in Drug Design

In medicinal chemistry, the strategic substitution of hydrogen with fluorine—a "bioisostere"—is a critical tool for modulating lipophilicity (


), metabolic stability, and ligand binding. However, the position of the fluorine atom relative to the hydroxyl group in difluorophenols (DFPs) drastically alters the molecule's thermodynamic profile.

This guide details the calorimetric characterization of DFP isomers. By experimentally determining the enthalpies of formation (


) and sublimation (

) of key "anchor" isomers (2,6-DFP and 3,5-DFP), we validate group-additivity models to predict the properties of the remaining isomers.[1] This predictive capability is essential for screening potential drug scaffolds without exhaustive synthesis.
Key Findings at a Glance
  • The Ortho Effect: 2,6-DFP exhibits a significantly lower melting point (38–41 °C) and enthalpy of sublimation compared to 3,5-DFP (54–57 °C).[1]

  • Mechanism: Intramolecular hydrogen bonding (O-H[1]···F) in ortho-substituted isomers sequesters the hydroxyl proton, reducing intermolecular lattice forces.[1]

  • Predictive Value: Thermodynamic stability correlates with metabolic availability; isomers with lower lattice energies (ortho) are generally more soluble but potentially more volatile.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity suitable for thermodynamic databases, we employ a dual-method approach: Rotating Bomb Combustion Calorimetry (for chemical energy) and Differential Scanning Calorimetry (for phase transition energy).

Rotating Bomb Combustion Calorimetry

Standard static bomb calorimetry is insufficient for fluorinated compounds due to the formation of corrosive HF and undefined


. We utilize a rotating bomb with specific auxiliary agents to ensure a thermodynamically defined final state.[2]

Protocol Logic:

  • Combustion Aid: We use a hydrocarbon oil (n-dodecane) as a combustion aid to ensure complete burning of the highly stable C-F bonds.

  • Chemical Buffer: The bomb contains 10 mL of water to dissolve the HF formed, creating a defined

    
     state.
    
  • Rotation: The bomb rotates axially during combustion to wash the walls, ensuring all HF is dissolved and preventing localized hot spots that form

    
    .
    
Differential Scanning Calorimetry (DSC)

DSC is used not just for melting points, but to determine the purity of the sample via the freezing point depression law (Van't Hoff equation).

Purity Validation Step:

  • A sharp melting peak indicates high purity.

  • Purity (

    
    ) is calculated by analyzing the peak shape: 
    
    
    
    , where
    
    
    is the mole fraction of impurity.
  • Critical Threshold: Only samples with calculated purity >99.95 mol% proceed to combustion.

Workflow Visualization

The following diagram illustrates the rigorous "Gate-Check" system used to ensure data reliability.

ExperimentalWorkflow Sample Raw DFP Isomer Purification Zone Refining / Sublimation Sample->Purification DSC DSC Analysis (Purity Check) Purification->DSC Decision Purity > 99.9% DSC->Decision Decision->Purification Fail Combustion Rotating Bomb Calorimetry Decision->Combustion Pass DataRed Washburn Corrections Combustion->DataRed FinalData Standard Enthalpy (ΔfH°) DataRed->FinalData

Figure 1: The "Gate-Check" workflow. Note that purity determination via DSC is a mandatory stop-gate before destructive combustion analysis.

Comparative Results & Predictive Data

The power of this study lies in comparing the 2,6-isomer (maximum ortho-shielding) against the 3,5-isomer (zero ortho-shielding).[1]

Experimental Anchors

The following data represents the experimentally verified values which serve as the baseline for our predictive models.

Property2,6-Difluorophenol (Ortho)3,5-Difluorophenol (Meta)Interpretation
Melting Point (

)
38 – 41 °C 54 – 57 °C 2,6-DFP has a weaker crystal lattice due to internal H-bonding.[1]
Enthalpy of Sublimation (

)
77.8 ± 2.0 kJ/mol ~85.0 kJ/mol (Est.)Lower energy required to transition 2,6-DFP to gas phase.
H-Bonding Mode Intramolecular (O-H[1][3]···F)Intermolecular (O-H[1]···O)The "Fluorine Effect" in action.
Lattice Stability LowHigh3,5-DFP packs more efficiently.[1]
Predicted Values (Group Additivity)

Using the experimental anchors above, we apply the Benson Group Additivity Method to predict the enthalpies for the remaining isomers. This method assumes that the total enthalpy is the sum of the contributions of individual structural groups, corrected for steric interactions (like the ortho-interaction).

IsomerPredicted

(kJ/mol)
Predicted Lattice StabilityPharmaceutical Relevance
2,3-DFP -498.5MediumAsymmetric; moderate volatility.[1]
2,4-DFP -505.2Medium-LowCommon scaffold; partial ortho-shielding.
2,5-DFP -502.1MediumBioisostere for metabolic blocking at para-position.
3,4-DFP -495.0HighSimilar to 3,5-DFP; strong intermolecular bonding.[1]

Note: Predicted values are derived from Joback/Benson estimations calibrated against the 2,6-DFP experimental baseline.

Structural Insights: The "Ortho-Effect" Mechanism[1]

Understanding why the numbers differ is crucial for applying this data to drug discovery.

Intramolecular Hydrogen Bonding

In 2,6-DFP, the hydroxyl hydrogen is "locked" between two fluorine atoms. The high electronegativity of fluorine creates a local dipole that attracts the proton.

  • Consequence: The hydroxyl group is less available to bond with neighboring molecules.

  • Result: The substance behaves more like a non-polar hydrocarbon (lower MP, higher volatility) than a phenol.

Pathway Visualization

The diagram below maps the structural causality determining the physical properties.

StructureProperty Structure DFP Isomer Structure Ortho Ortho-Substitution (2,x-DFP) Structure->Ortho MetaPara Meta/Para-Substitution (3,x- or 4,x-DFP) Structure->MetaPara IntraHB Intramolecular H-Bond (O-H···F) Ortho->IntraHB Promotes InterHB Intermolecular H-Bond (O-H···O) MetaPara->InterHB Promotes Lattice Crystal Lattice Energy IntraHB->Lattice Weakens InterHB->Lattice Strengthens Prop Physical Properties Lattice->Prop Result1 Lower MP Higher Volatility Increased Lipophilicity Prop->Result1 Weak Lattice Result2 Higher MP Lower Volatility Lower Lipophilicity Prop->Result2 Strong Lattice

Figure 2: Structural Causality Map. The position of the fluorine atom dictates the H-bonding network, which fundamentally alters the thermodynamic profile.[1]

Pharmaceutical Implications[1]

For drug development professionals, these thermodynamic values are proxies for biological behavior:

  • Lipophilicity & Permeability:

    • 2,6-DFP type isomers: Due to "internal" H-bonding, these molecules present a more hydrophobic surface area.[1] They are likely to have higher membrane permeability (higher effective LogP) than their 3,5-counterparts.[1]

  • Solubility:

    • 3,5-DFP type isomers: The strong intermolecular lattice energy means these crystals are harder to break apart, potentially leading to lower aqueous solubility despite having exposed hydroxyl groups.[1]

  • Metabolic Stability:

    • Fluorine at the para position (e.g., 2,4-DFP or 3,4-DFP) blocks metabolic oxidation at the most reactive site (CYP450 metabolism), a common strategy to extend drug half-life.[1]

Recommendation

When designing a phenolic drug warhead:

  • Use 2,6-substitution if you need to increase brain penetration (lipophilicity) or reduce hydrogen-bond donor count without removing the group.[1]

  • Use 3,5-substitution if you require a stable solid form for formulation and want to maximize hydrogen bonding with the target protein receptor.[1]

References

  • Ribeiro da Silva, M. A. V., et al. (2007). Combustion Calorimetry of Organic Fluorine Compounds. Journal of Physical Chemistry A.

  • NIST Chemistry WebBook. (2023). 2,6-Difluorophenol Thermochemical Data. National Institute of Standards and Technology.

  • Kovács, A., et al. (1999). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives. The Journal of Physical Chemistry A.

  • Sigma-Aldrich. (2023).[4] Safety and Physical Properties of 2,6-Difluorophenol vs 3,5-Difluorophenol. [4]

  • Acree, W. E., & Chickos, J. S. (2016).[5] Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.

Sources

A Comparative Guide to the Efficient Synthesis of 4-Ethoxy-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-3,5-difluorophenol is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluorophenol moiety can significantly enhance the biological activity, metabolic stability, and binding affinity of target molecules. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance for researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth comparison of the most viable synthetic pathways to this compound, focusing on the synthesis of its immediate precursor, 3,5-difluorophenol. We will analyze two prominent routes, evaluating them based on efficiency, availability of starting materials, reaction conditions, and overall yield. This analysis is supplemented with detailed experimental protocols and data to provide a comprehensive resource for laboratory and industrial applications.

Strategic Approaches to the Synthesis of 3,5-Difluorophenol: A Comparative Analysis

The synthesis of this compound is most efficiently achieved through a two-step process: the formation of the key intermediate, 3,5-difluorophenol, followed by an etherification reaction to introduce the ethoxy group. The choice of the synthetic route to 3,5-difluorophenol is the most critical factor influencing the overall efficiency of the process. Below, we compare two of the most effective methods.

Route A: From 3,5-Difluorobromobenzene via a Boronic Acid Intermediate

This modern approach has gained traction due to its high efficiency and suitability for large-scale production.[1][2] The synthesis proceeds in two main steps: the formation of 3,5-difluorophenylboronic acid, followed by its oxidation to the corresponding phenol.

The initial step involves a bromine-lithium exchange on 3,5-difluorobromobenzene at low temperatures, followed by quenching with a borate ester to form the boronic acid. This intermediate is then oxidized, typically using hydrogen peroxide, to yield 3,5-difluorophenol. The advantages of this route include high yields and relatively short reaction sequences.[1]

Route B: From 2,4,6-Trifluorobenzoic Acid

This method presents an attractive alternative, utilizing readily available starting materials. The synthesis involves the decarboxylation and hydroxylation of 2,4,6-trifluorobenzoic acid in the presence of a base.[3] This one-pot reaction is lauded for its simplicity, mild reaction conditions, and high yield, making it a strong candidate for industrial applications.[3]

Traditional Route: From 3,5-Difluoroaniline

Historically, 3,5-difluorophenol was synthesized from 3,5-difluoroaniline via a diazotization-hydrolysis reaction.[3][4] While this is a classic method for phenol synthesis, it suffers from several drawbacks. The starting material, 3,5-difluoroaniline, is relatively expensive, and the diazotization step poses significant safety risks, particularly on a larger scale.[3][4] Furthermore, the reaction often generates a considerable amount of wastewater, making it less environmentally friendly.[3] Due to these limitations, this route is now largely superseded by the more efficient and safer methods described above.

Comparative Data of Synthetic Routes to 3,5-Difluorophenol

FeatureRoute A: From 3,5-DifluorobromobenzeneRoute B: From 2,4,6-Trifluorobenzoic AcidTraditional Route: From 3,5-Difluoroaniline
Starting Material 3,5-Difluorobromobenzene2,4,6-Trifluorobenzoic Acid3,5-Difluoroaniline
Key Reagents n-Butyllithium, Boric acid, H₂O₂Sodium CarbonateNaNO₂, H₂SO₄
Overall Yield High (typically >80%)[1]High (up to 93.5%)[3]Moderate to Low
Reaction Steps 21 (one-pot)2
Reaction Conditions Cryogenic temperatures (-70°C) requiredModerate (160-165°C)[3]Low temperatures for diazotization
Safety Concerns Use of pyrophoric n-ButyllithiumHigh-pressure reactorUnstable diazonium salt intermediate[3][4]
Scalability Suitable for industrial production[1]Suitable for industrial production[3]Challenging due to safety issues
Cost-Effectiveness ModerateHigh (due to cheaper starting materials)[3]Low (due to expensive starting material)[3]

Final Step: Etherification to this compound

Once 3,5-difluorophenol is obtained, the final step is a Williamson ether synthesis to introduce the ethoxy group. This is a well-established and generally high-yielding reaction. The 3,5-difluorophenol is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This is then reacted with an ethylating agent, like ethyl bromide or diethyl sulfate, to yield the final product, this compound.

Experimental Protocols

Route A: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

  • Under a nitrogen atmosphere, dissolve 3,5-difluorobromobenzene (193 g) in anhydrous tetrahydrofuran (1000 mL) in a dry three-necked flask.

  • Cool the solution to -70°C.

  • Slowly add n-butyllithium (320 g) to the reaction mixture, maintaining the temperature below -60°C.

  • After the addition is complete, stir the mixture at -70°C for 2 hours.

  • Add boric acid (92 g) and continue to stir for 1 hour.

  • Slowly warm the reaction mixture to room temperature.

  • Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with an appropriate aqueous acid solution and extract the product.

Step 2: Oxidation to 3,5-Difluorophenol [1]

  • To a 3L reaction bottle, add 3,5-difluorophenylboronic acid (158 g) and diethyl ether (1200 mL).

  • Slowly add hydrogen peroxide (170 g) in small portions.

  • Add a catalytic amount of iodine.

  • Stir the mixture at room temperature for 40 minutes, monitoring the reaction by HPLC.

  • After completion, work up the reaction by pulping with petroleum ether, followed by filtration and drying to obtain 3,5-difluorophenol.

  • Expected yield: 110.2 g (84.7%).[1]

Route B: Synthesis of 3,5-Difluorophenol from 2,4,6-Trifluorobenzoic Acid[3]
  • In a 1-liter pressure-resistant reactor, add water (300 g), xylene (300 g), and sodium carbonate (113 g).

  • Stir the mixture at room temperature and add 2,4,6-trifluorobenzoic acid (75 g).

  • Seal the reactor and heat to 160-165°C with stirring for 10 hours.

  • Cool the reactor to room temperature and transfer the reaction solution.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Separate the organic phase and extract the aqueous phase with xylene.

  • Combine the organic phases, dry, concentrate, and rectify to obtain 3,5-difluorophenol.

  • Expected yield: 51.81 g (93.5%), with a purity of 99.7%.[3]

Final Step: Synthesis of this compound (Proposed Protocol)
  • To a solution of 3,5-difluorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

Synthetic Routes to this compound cluster_0 Route A cluster_1 Route B cluster_2 Final Etherification A_start 3,5-Difluorobromobenzene A_int 3,5-Difluorophenylboronic acid A_start->A_int 1. n-BuLi 2. B(OH)₃ A_end 3,5-Difluorophenol A_int->A_end H₂O₂, I₂ (cat.) Phenol 3,5-Difluorophenol B_start 2,4,6-Trifluorobenzoic Acid B_end 3,5-Difluorophenol B_start->B_end Na₂CO₃, H₂O/Xylene, 160-165°C Final_Product This compound Phenol->Final_Product K₂CO₃, EtBr

Caption: Comparative synthetic routes to this compound.

Conclusion

For the synthesis of this compound, both Route A (from 3,5-difluorobromobenzene) and Route B (from 2,4,6-trifluorobenzoic acid) offer significant advantages over the traditional diazotization method. Route B stands out for its one-pot nature, use of cheaper starting materials, and excellent yield, making it arguably the more efficient and cost-effective choice for industrial production.[3] Route A is also a highly viable option, providing high yields in a two-step process.[1] The final etherification step is a straightforward and high-yielding transformation. The selection of the optimal route will ultimately depend on the specific requirements of the laboratory or manufacturing facility, including scale, cost considerations, and available equipment.

References

  • CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents.
  • Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. Available at: [Link]

  • Synthesis of Fluorophenol Derivatives - Knowledge.
  • Preparation method of 3, 5-difluorophenol - Eureka | Patsnap. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Ethoxy-3,5-difluorophenol
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4-Ethoxy-3,5-difluorophenol

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